molecular formula C26H44O2 B8261127 RAC-TOCOL CAS No. 58166-19-1

RAC-TOCOL

Cat. No.: B8261127
CAS No.: 58166-19-1
M. Wt: 388.6 g/mol
InChI Key: DFUSDJMZWQVQSF-XLGIIRLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-Tocol, the unsubstituted parent compound of the vitamin E family, is an essential reference material and research tool in biochemical and analytical studies. As the fundamental molecular scaffold, its core structure is a 6-hydroxychroman ring attached to a saturated phytyl side chain at the C-2 position . This basic structure, devoid of additional methyl groups found in tocopherols (α, β, γ, δ), serves as the foundational framework for all tocochromanols, which include both tocopherols and tocotrienols . The 'Rac-' prefix denotes that this specific compound is provided as a racemic mixture. In research applications, this compound is primarily utilized as a critical analytical standard in chromatographic analysis for the identification and quantification of more complex vitamin E derivatives in plant oils, foodstuffs, and biological samples . Its well-defined structure provides a baseline for understanding the structure-activity relationships, antioxidant mechanisms, and chromatographic behaviors of the entire vitamin E family. Studies on tocols, in general, indicate their primary function as potent, lipid-soluble, chain-breaking antioxidants that protect polyunsaturated fatty acids within cellular and subcellular membranes from peroxidation reactions . Researchers also employ basic structures like this compound to investigate the broader biological roles of tocols, which may extend beyond antioxidant activity to include potential effects on gene expression and cellular signaling . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Prior to use, researchers should consult the relevant Safety Data Sheet (SDS) and handle the product appropriately in a controlled laboratory setting.

Properties

IUPAC Name

(2R)-2-methyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3/t21-,22-,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUSDJMZWQVQSF-XLGIIRLISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCC[C@@]1(CCC2=C(O1)C=CC(=C2)O)C)CCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58166-19-1
Record name Tocol, (2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058166191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOCOL, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X40PU1W53P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Mechanistic Dynamics of Racemic Tocol in Lipid Assemblies

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the mechanistic behavior of Racemic Tocol (2-methyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol) within lipid systems. While often utilized as an internal standard in HPLC due to its structural similarity to Vitamin E, Tocol serves as an ideal "base model" for understanding the structure-activity relationships (SAR) of phenolic antioxidants in lipophilic environments.

Technical Guide for Lipid Chemists & Application Scientists

Executive Summary & Molecular Definition

Racemic Tocol is the parent core of the tocopherol family, lacking the methyl substitutions on the chromanol ring that characterize


-, 

-,

-, and

-tocopherols.
  • Chemical Identity: 2-methyl-2-(4,8,12-trimethyltridecyl)-6-chromanol.

  • Stereochemistry: The term "racemic" implies an equimolar mixture of enantiomers at the C2 position (and potentially the phytyl tail centers C4' and C8'), resulting in a disordered packing arrangement within lipid bilayers compared to the natural

    
    -isomers.
    

Core Thesis: The antioxidant efficacy of racemic tocol in lipid systems is governed by two opposing forces:

  • Electronic Disadvantage: The absence of electron-donating methyl groups on the chromanol ring results in a higher O-H Bond Dissociation Enthalpy (BDE) compared to

    
    -tocopherol, making H-atom abstraction slower.
    
  • Interfacial Dynamics: Its lack of steric bulk allows unique mobility at the lipid-water interface, though its racemic tail disrupts tight membrane packing, altering the "snorkeling" behavior required for radical interception.

The Mechanistic Core: Hydrogen Atom Transfer (HAT)

The primary mechanism of tocol in lipid systems is Hydrogen Atom Transfer (HAT) . Unlike electron transfer mechanisms prevalent in polar solvents, HAT is the dominant pathway in non-polar lipid bilayers.

The Scavenging Reaction

When a lipid peroxyl radical (


) attacks a membrane, Tocol (

) intercepts the propagation chain:


  • 
     (Inhibition Rate Constant):  For racemic tocol, 
    
    
    
    is approximately
    
    
    , significantly lower than
    
    
    -tocopherol (
    
    
    ).
  • Why? The methyl groups in

    
    -tocopherol stabilize the resulting phenoxyl radical via hyperconjugation and electron donation. Tocol lacks this stabilization, making the initial H-abstraction thermodynamically less favorable.
    
The Pro-Oxidant "Tocol-Mediated Peroxidation" (TMP)

A critical, often overlooked mechanism in high-concentration lipid systems is the pro-oxidant potential of the unregenerated tocol radical (


). If the radical concentration is high and regeneration (by Ascorbate/Ubiquinol) is absent, 

can attack lipid hydroperoxides (

) or the lipid itself (

):


This reaction reinstitutes the chain reaction, a phenomenon known as Tocopherol-Mediated Peroxidation (TMP) .

Pathway Visualization

The following diagram illustrates the competition between scavenging, regeneration, and TMP.

TocolMechanism Lipid Lipid (LH) L_Rad Alkyl Radical (L•) Lipid->L_Rad Initiation (ROS) LOO_Rad Peroxyl Radical (LOO•) L_Rad->LOO_Rad + O2 (Fast) LOOH Lipid Hydroperoxide LOO_Rad->LOOH H-Transfer Tocol Racemic Tocol (TocOH) Toc_Rad Tocol Radical (TocO•) Tocol->Toc_Rad Donates H Toc_Rad->LOO_Rad TMP Side Reaction (Pro-oxidant) Toc_Rad->Tocol Regeneration (+Asc) Asc Ascorbate (Regenerator)

Figure 1: The dual-pathway mechanism of Racemic Tocol. Green arrows indicate antioxidant protection (HAT); red dotted arrows indicate potential pro-oxidant propagation (TMP) if regeneration fails.

The Lipid Interface: Stereochemistry & "Snorkeling"

In a lipid bilayer (e.g., liposomes), the physical location of the antioxidant is as critical as its chemical reactivity.

The Snorkeling Model

Phenolic antioxidants do not bury themselves deep in the hydrophobic core. Instead, they "snorkel":

  • Head Group: The phenolic -OH anchors at the water-lipid interface via hydrogen bonding with phosphate heads or water.

  • Tail Group: The phytyl tail extends into the hydrophobic core.

The Racemic Disadvantage

Natural


-tocopherols have a stereochemistry that complements the packing of phospholipid acyl chains. Racemic tocol , containing a mix of 

and

configurations at C2 (and potentially C4'/C8'), introduces steric disorder.
  • Consequence: This disorder can prevent the chromanol head from sitting optimally at the interface, potentially burying the active -OH group slightly deeper or making it less accessible to aqueous regenerators (like Ascorbate), thereby increasing the risk of TMP.

Experimental Protocol: Assessing Tocol Efficacy in Liposomes

This protocol is designed to be a self-validating system . It uses a competitive kinetics approach to measure the inhibition period (


) and rate of oxidation (

).
Reagents & Preparation
  • Lipid Matrix: 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC) or purified Soybean Phosphatidylcholine (SPC).

  • Probe: Racemic Tocol (Standard, >98% purity).

  • Initiator: AAPH (Water-soluble) or AMVN (Lipid-soluble). Note: Use AAPH to test interfacial efficacy; AMVN for core efficacy.

  • Detector: HPLC-UV (295 nm) or Conjugated Diene absorption (234 nm).

Step-by-Step Workflow
Phase A: Liposome Construction (Thin Film Hydration)
  • Dissolution: Dissolve 100 mg PLPC and 100

    
    M Racemic Tocol in Chloroform/Methanol (2:1).
    
    • Validation: Measure absorbance of stock to confirm concentration using

      
      .
      
  • Evaporation: Rotary evaporate at 35°C under vacuum to form a thin, uniform lipid film. Flush with

    
     to remove trace solvent.
    
  • Hydration: Hydrate with PBS (pH 7.4, pre-chelated with Chelex-100 to remove transition metals) to yield 10 mM lipid suspension.

  • Extrusion: Pass through 100 nm polycarbonate membrane (11 passes) to create Large Unilamellar Vesicles (LUVs).

    • QC Check: Dynamic Light Scattering (DLS) must show Polydispersity Index (PDI) < 0.1.

Phase B: Kinetic Oxidation Assay
  • Baseline: Transfer LUV suspension to a quartz cuvette thermostated at 37°C.

  • Induction: Add AAPH (10 mM final). This generates peroxyl radicals at a constant rate (

    
    ) in the aqueous phase.
    
  • Monitoring:

    • Method 1 (Spectroscopic): Monitor Absorbance at 234 nm (Conjugated Dienes).

    • Method 2 (Chromatographic): Aliquot 50

      
      L every 10 mins into ice-cold methanol (stops reaction) and inject into HPLC.
      
  • Calculation:

    • Plot [Conjugated Dienes] vs. Time.

    • Identify the Lag Phase (

      
      ). This is the period where Tocol consumes LOO*.
      
Data Interpretation Table

Use the following logic to interpret your results:

ParameterObservationMechanistic Implication
Lag Phase (

)
Short / Non-existentHigh

or Tocol is buried too deep (inaccessible to aqueous radicals).
Slope after

Steep (Same as control)Tocol was consumed; system returned to uninhibited peroxidation.
Slope after

Shallower than controlChain Transfer: Tocol oxidation products may have weak antioxidant activity.
Tocol Loss Rate Faster than LOOH formationInefficient Scavenging: Tocol is being oxidized by side reactions (e.g., direct hydrolysis or TMP).

Comparative Metrics

When benchmarking Racemic Tocol against


-tocopherol, the following quantitative differences are expected due to the inductive effect of methyl groups.
FeatureRacemic Tocol (Model)

-Tocopherol (Gold Standard)
Reason
Ring Methyls None3 (Pos 5, 7, 8)Electron donation stabilizes radical.
BDE (O-H) ~79 kcal/mol~77 kcal/molLower BDE = Faster H-abstraction.

(Lipid)


Kinetic solvent effect & sterics.
Regeneration SlowFastAscorbate reduces

-Toc radical more efficiently.

Experimental Workflow Diagram

This diagram outlines the self-validating protocol for testing Racemic Tocol.

Protocol cluster_prep Phase A: Liposome Assembly cluster_assay Phase B: Oxidation Kinetics Film Lipid + Tocol Film (Vac Evap) Hydration Hydration (PBS) + Extrusion (100nm) Film->Hydration QC QC: DLS Check (PDI < 0.1) Hydration->QC Induction Add AAPH (37°C) QC->Induction Pass Sampling Monitor A234nm (Conjugated Dienes) Induction->Sampling HPLC HPLC Quantification (Tocol Consumption) Induction->HPLC Result Data Output: Inhibition Rate (kinh) Stoichiometric Factor (n) Sampling->Result Calc Lag Phase HPLC->Result Calc Kinetics

Figure 2: Workflow for the kinetic evaluation of Racemic Tocol in liposomal systems.

References

  • Marquardt, D., et al. (2013). "Tocopherol activity correlates with its location in a membrane: a new perspective on the antioxidant vitamin E." Journal of the American Chemical Society.[1] Link

  • Niki, E. (2014). "Role of vitamin E as a lipid-soluble peroxyl radical scavenger: measurements of antioxidant activity." Free Radical Biology and Medicine. Link

  • Ingold, K. U., & Pratt, D. A. (2014). "Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective." Chemical Reviews. Link

  • Matreya LLC. "Tocol Standard Data Sheet." (Reference for chemical identity of racemic tocol standard). Link

  • Barros, L., et al. (2008). "Comparative study of lipophilic and hydrophilic antioxidants... using Racemic Tocol as standard." Food and Chemical Toxicology. Link

Sources

difference between rac-tocol and alpha-tocopherol structure

Structural & Functional Analysis: rac-Tocol vs. -Tocopherol

Executive Summary

In the context of lipid biochemistry and pharmaceutical analysis, the distinction between This compound and


-tocopherol11

-Tocopherol1This compoundInternal Standard (IS)11

This guide delineates the structural divergence, the resulting physicochemical properties, and the experimental protocols for leveraging this compound as a self-validating internal standard in Vitamin E quantification.[1]

Part 1: Structural & Stereochemical Architecture[1]

To understand the functional differences, we must first dissect the molecular anatomy.[1] The term "Tocol" refers to the core scaffold.[1]

The Chromanol Core (The "Head")

The primary differentiator is the substitution pattern on the 6-chromanol ring.[1]

  • 
    -Tocopherol:  Possesses three methyl groups at positions C5, C7, and C8 .[1] This electron-donating methylation stabilizes the phenoxyl radical formed during antioxidant activity.[1]
    
  • This compound: Lacks methyl substituents at C5, C7, and C8 (hydrogen atoms occupy these positions).[1] This absence alters the electron density of the phenolic hydroxyl group and significantly reduces lipophilicity.[1]

Stereochemistry (The "Tail")

The prefix "rac-" vs. specific stereodescriptors (

1
  • Natural

    
    -Tocopherol (
    
    
    ):
    The phytyl tail and chromanol junction are in the
    
    
    configuration.[1] This specific geometry is required for binding to the
    
    
    -Tocopherol Transfer Protein (
    
    
    -TTP).[1]
  • This compound: The "rac" indicates a racemic mixture, typically at the C2 position (

    
    ).[1] As a synthetic standard, it is an equimolar mixture of enantiomers.[1]
    
Comparative Data Table
FeatureThis compound (Internal Standard)

-Tocopherol
(Bioactive Vitamin)
CAS Number 119-98-259-02-9 (

) / 10191-41-0 (all-rac)
Chemical Formula


Molecular Weight 388.6 g/mol 430.7 g/mol
Ring Methylation None (5-H, 7-H, 8-H)Trimethyl (5-Me, 7-Me, 8-Me)
Lipophilicity (LogP) ~8.5 (Lower)~10.7 (Higher)
Primary Use HPLC/GC Internal StandardTherapeutic / Antioxidant

Part 2: Functional Consequences & Biological Logic[1]

The -TTP Filter (Biological Integrity)

The liver expresses the


1234
  • Mechanism:

    
    -TTP has a hydrophobic pocket specifically shaped to accommodate the 
    
    
    -stereochemistry and the 5,7,8-trimethyl pattern of
    
    
    -tocopherol.[1]
  • Tocol Exclusion: Due to the lack of methyl groups, this compound binds poorly to

    
    -TTP.[1] Consequently, it is not recirculated into the plasma but is rapidly metabolized or excreted.[1] This makes this compound biologically inert relative to vitamin E, a desirable trait for an analytical internal standard.[1]
    
Antioxidant Mechanism (Homolytic Bond Dissociation)

The antioxidant potency of tocopherols depends on the stability of the tocopheroxyl radical.[1]

  • 
    -Tocopherol:  The methyl groups at C5 and C7 exert an inductive effect (+I), pushing electron density toward the phenolic oxygen.[1] This lowers the Bond Dissociation Energy (BDE) of the O-H bond, making it a superior hydrogen atom donor to peroxyl radicals.[1]
    
  • This compound: Lacking these methyls, the O-H bond is stronger, and the resulting radical is less stable.[1] It is a significantly weaker antioxidant.[1]

Part 3: Visualization of Structural Logic[1]

The following diagram illustrates the hierarchical relationship and the "filters" that distinguish these molecules.

TocolStructureRootChromanol-Phytyl Backbone(Parent Hydride)TocolThis compound(No Methyls)Root->TocolSynthetic(Unsubstituted)AlphaTocalpha-Tocopherol(5,7,8-Trimethyl)Root->AlphaTocBiosynthetic(Methylation)FunctionISApplication:Internal StandardTocol->FunctionISDistinct Retention TimeBiologically InertTTPalpha-TTP Binding(Liver Retention)Tocol->TTPLow Affinity(Excretion)FunctionVitApplication:Vitamin E ActivityAlphaToc->FunctionVitHigh Antioxidant CapacityAlphaToc->TTPHigh Affinity(Recirculation)

Figure 1: Structural divergence of the Tocol backbone leading to distinct functional applications.[1] Note the exclusion of this compound from the

1

Part 4: Experimental Protocol (Analytical Application)

Methodology: HPLC-FLD Quantification

Objective: Separate this compound (IS) from

1

Reagents:

  • IS Stock: this compound (1 mg/mL in Ethanol).[1]

  • Extraction Solvent: n-Hexane (HPLC Grade).[1]

  • Mobile Phase: Methanol/Acetonitrile (Isocratic).[1]

Step-by-Step Protocol:

  • Sample Preparation:

    • Aliquot

      
       of plasma into a light-protected microtube.
      
    • CRITICAL STEP: Spike with

      
       of this compound IS working solution (
      
      
      ).[1]
    • Why: Spiking before extraction corrects for recovery losses during the liquid-liquid extraction (LLE).[1]

  • Protein Precipitation & Extraction:

    • Add

      
       Ethanol to precipitate proteins and liberate tocopherols from lipoproteins.[1] Vortex for 10s.
      
    • Add

      
       n-Hexane.[1] Vortex vigorously for 2 minutes.[1]
      
    • Centrifuge at

      
       for 5 minutes at 
      
      
      .
  • Reconstitution:

    • Transfer the upper organic layer (Hexane) to a fresh vial.[1]

    • Evaporate to dryness under a stream of Nitrogen (

      
      ) at ambient temperature.[1]
      
    • Reconstitute residue in

      
       Methanol.
      
  • Chromatography (RP-HPLC):

    • Column: C18 Reverse Phase (

      
      ).[1]
      
    • Flow Rate:

      
      .
      
    • Detection: Fluorescence (Ex: 295 nm / Em: 330 nm).[1]

Expected Elution Order (Logic Check)

In Reverse Phase (C18) chromatography, retention is governed by hydrophobicity.[1]

  • Methyl Groups = Hydrophobicity. [1]

  • 
    -Tocopherol (3 methyls) is the most hydrophobic.[1]
    
  • 
    -Tocopherol (1 methyl) is less hydrophobic.[1]
    
  • This compound (0 methyls) is the least hydrophobic of the series.[1]

Result: this compound will elute first , providing a clear window free from interference by natural tocopherols.[1]

Analytical Workflow Diagram

WorkflowSampleBiological Sample(Plasma/Tissue)SpikeSpike with this compound (IS)(Correction for Recovery)Sample->SpikeExtractLLE (Hexane/Ethanol)Phase SeparationSpike->ExtractDryN2 Evaporation & ReconstitutionExtract->DryHPLCC18 RP-HPLCFluorescence DetectionDry->HPLCResultChromatogram Output:1. This compound (IS) [Early Elution]2. Natural Tocopherols [Late Elution]HPLC->Result

Figure 2: Analytical workflow utilizing this compound as an Internal Standard.[1] The early elution of Tocol in RP-HPLC ensures no overlap with the analyte.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14986, Tocopherols.[1] PubChem. Available at: [Link][1]

  • Hosomi, A., et al. (1997).[1][5] Affinity for alpha-tocopherol transfer protein as a determinant of the biological activities of vitamin E analogs.[1][3] FEBS Letters. Available at: [Link]

  • American Oil Chemists' Society (AOCS). Analysis of Tocopherols and Tocotrienols by HPLC.[1] AOCS Lipid Library.[1] Available at: [Link]

  • Kamal-Eldin, A., & Appelqvist, L. A. (1996).[1] The chemistry and antioxidant properties of tocopherols and tocotrienols.[1][4] Lipids.[1] Available at: [Link]

A Technical Guide to the Thermodynamic Stability of rac-Tocopherol Isomers for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction to Vitamin E and Tocopherol Isomerism

Vitamin E is a group of fat-soluble compounds essential for human health, with alpha-tocopherol (α-tocopherol) being the most biologically active form.[1] These molecules, characterized by a chromanol ring and a phytyl tail, are potent antioxidants that protect cell membranes from oxidative damage.[2] The core of α-tocopherol's structure features three stereocenters at the 2, 4', and 8' positions of its phytyl tail. This chirality gives rise to eight possible stereoisomers.

The naturally occurring form is exclusively RRR-α-tocopherol. In contrast, synthetic manufacturing produces all-rac-α-tocopherol, an equimolar racemic mixture of all eight stereoisomers (RRR, RRS, RSR, RSS, SRR, SRS, SSR, SSS).[3][4] Understanding the relative thermodynamic stability of these isomers is paramount for drug development professionals and researchers, as it directly impacts formulation, shelf-life, and ultimately, biological efficacy. This guide provides a deep dive into the structural factors governing stability, the methodologies for its assessment, and the practical implications for scientific applications.

Section 2: Differentiating Thermodynamic and Kinetic Stability

In the context of tocopherols, it is crucial to distinguish between two types of stability:

  • Thermodynamic Stability: This refers to the intrinsic energy state of an isomer, governed by its Gibbs free energy (ΔG). A thermodynamically more stable isomer exists at a lower energy state compared to its counterparts. This is often evaluated through computational modeling and calorimetric techniques.

  • Kinetic Stability: This relates to the rate at which an isomer degrades, which is determined by the activation energy required to initiate a chemical reaction (e.g., oxidation). A higher activation energy barrier corresponds to greater kinetic stability. Most "stability studies" involving exposure to heat or oxygen are, in fact, measuring kinetic stability.[1][5]

While distinct, these concepts are linked. A molecule's inherent thermodynamic properties influence the energy landscape of its degradation pathways. This guide will explore both facets, as they are collectively critical for predicting the real-world performance of tocopherol-based formulations.

Section 3: Structural Determinants of Tocopherol Stability

The stability of a tocopherol isomer is dictated by its molecular structure, specifically the substitution on the chromanol ring and the stereochemistry of the phytyl tail.

The Role of Chromanol Ring Methylation

The four primary tocopherol isoforms (alpha, beta, gamma, delta) differ in the number and position of methyl groups on the chromanol ring. This structural variance is the primary driver of their relative stability and antioxidant activity. The general order of stability is inversely proportional to antioxidant efficacy:

  • Order of Stability: δ > γ > β > α[1][2]

  • Order of Antioxidant Activity: α > β > γ > δ[1]

α-tocopherol , with its fully methylated ring, has the highest electron density, allowing it to readily donate its phenolic hydrogen atom to scavenge free radicals.[1] This high reactivity makes it a superior antioxidant but also renders it the least stable isomer.[5] Conversely, δ-tocopherol , with only one methyl group, is the most chemically stable due to its lower propensity for oxidation.[1][2]

The Influence of Stereochemistry

While the chromanol ring is the primary determinant of stability among isoforms, the stereoconfiguration of the phytyl tail introduces more subtle thermodynamic differences among the eight stereoisomers of α-tocopherol. The spatial arrangement of the methyl groups along the tail can lead to minor variations in intramolecular forces and steric strain.

The human body demonstrates a clear preference for the RRR configuration, and the hepatic α-tocopherol transfer protein (α-TTP) preferentially binds the 2R stereoisomers (RRR, RSR, RRS, RSS) over the 2S forms.[6][7] This biological discrimination underscores the importance of stereochemistry, and while direct experimental data on the thermodynamic stability of each of the eight stereoisomers is limited, their susceptibility to degradation and metabolic pathways can differ.

Section 4: Experimental Methodologies for Stability Assessment

Assessing the stability of tocopherol isomers requires robust experimental designs that subject the molecules to controlled stress and accurately quantify their degradation over time.

Protocol: Accelerated Thermal Degradation Study

This protocol outlines a standard method for evaluating the kinetic stability of tocopherol isomers under thermal stress. The principle is to accelerate degradation at elevated temperatures and extrapolate the findings to predict shelf-life under normal storage conditions.

Methodology:

  • Sample Preparation: Dissolve a precise concentration of the test isomer (e.g., all-rac-α-tocopherol) or a formulation containing it in a suitable matrix, such as a purified vegetable oil.

  • Aliquot and Baseline: Prepare multiple, identical aliquots in sealed, amber glass vials to prevent photo-oxidation. Analyze three aliquots immediately to establish a baseline concentration (T=0).

  • Thermal Stress Application: Place the remaining vials in calibrated ovens set to specific temperatures (e.g., 60°C, 100°C, and 180°C).[1][5][8]

  • Time-Point Sampling: At predetermined intervals (e.g., 12, 24, 48, 96 hours), remove three vials from each oven and cool them rapidly to quench any further degradation.

  • Extraction: If the tocopherol is in a complex matrix, perform a solvent extraction (e.g., using a hexane/methanol mixture) to isolate the analyte.

  • Analytical Quantification: Analyze the samples using Chiral High-Performance Liquid Chromatography (HPLC) as described in the protocol below.

  • Data Analysis: Plot the percentage of remaining tocopherol against time for each temperature. This data can be used to calculate degradation rate constants.

G Workflow for Thermal Degradation Study cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Sample Prepare Tocopherol Sample Aliquot Create Aliquots Sample->Aliquot Baseline Analyze T=0 Baseline Aliquot->Baseline Oven1 Incubate @ 60°C Aliquot->Oven1 Oven2 Incubate @ 100°C Aliquot->Oven2 Oven3 Incubate @ 180°C Aliquot->Oven3 Sampling Time-Point Sampling Oven1->Sampling Oven2->Sampling Oven3->Sampling Extraction Solvent Extraction Sampling->Extraction HPLC Chiral HPLC Analysis Extraction->HPLC Data Calculate Degradation Rate HPLC->Data

Caption: Experimental workflow for assessing the thermal stability of tocopherol isomers.

Protocol: Stereospecific Quantification by Chiral HPLC

To accurately assess the stability of rac-tocopherol, it is essential to use an analytical method capable of separating the individual stereoisomers.

Methodology:

  • System Preparation: Use an HPLC system equipped with a fluorescence or UV detector. Fluorescence detection (Excitation: ~295 nm, Emission: ~330 nm) offers superior sensitivity and selectivity.[1]

  • Chiral Column: Install a chiral stationary phase column (e.g., Chiralpak series) capable of resolving α-tocopherol stereoisomers.[9]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol, is commonly used.[1]

  • Standard Preparation: Prepare a calibration curve using certified reference standards of the individual stereoisomers, if available, or a well-characterized all-rac-α-tocopherol standard.

  • Sample Injection: Inject the extracted samples from the degradation study.

  • Data Acquisition and Analysis: Identify and quantify the peaks corresponding to the different stereoisomers (or groups of stereoisomers) by comparing their retention times and peak areas to the calibration standards.[3][9] The separation may resolve the eight isomers into four or five distinct peaks, often grouping the 2S isomers.[3]

Section 5: Computational Chemistry Approaches to Stability

In silico modeling provides a powerful, complementary approach to experimental studies, allowing for the prediction of thermodynamic stability based on first principles.

The Role of Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules.[2] For tocopherols, it can be used to:

  • Optimize Molecular Geometry: Determine the lowest-energy conformation of each isomer.

  • Calculate Thermodynamic Properties: Estimate the enthalpy (H), entropy (S), and Gibbs free energy (G) of the optimized structures. The isomer with the lowest calculated ΔG is predicted to be the most thermodynamically stable.

  • Analyze Reactivity Descriptors: Calculate properties like the HOMO-LUMO energy gap (GAP). A smaller gap is generally associated with higher chemical reactivity and lower kinetic stability.[2]

G Computational Workflow for Stability Analysis Input Input Structure Define Tocopherol Isomer (e.g., RRR, SSS) Opt Geometry Optimization Method: DFT (e.g., B3LYP/6-31G*) Find lowest energy conformation Input->Opt Freq Frequency Calculation Confirm true energy minimum Calculate vibrational frequencies Opt->Freq Thermo Thermodynamic Analysis Extract Gibbs Free Energy (ΔG), Enthalpy (ΔH) Calculate HOMO-LUMO Gap Freq->Thermo Output Stability Prediction Lower ΔG = Higher Thermodynamic Stability Smaller GAP = Higher Reactivity Thermo->Output

Sources

solubility of rac-tocol in organic solvents vs water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Solubilization Strategies for rac-Tocol (CAS 119-98-2)

Executive Summary

This compound (2-methyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol) serves as the critical internal standard for the chromatographic quantification of Vitamin E homologs (tocopherols and tocotrienols).[1][2] Its structural utility lies in its absence of methyl groups on the aromatic ring positions 5, 7, and 8, rendering it chemically distinct yet chromatographically similar to natural Vitamin E vitamers.

This guide addresses the primary challenge in handling this compound: its extreme lipophilicity (LogP > 8) combined with a phenolic susceptibility to oxidative degradation.[1][2] We provide a validated solubility matrix, oxygen-exclusion protocols, and a decision framework for solvent selection in HPLC and cell culture applications.

Part 1: Molecular Architecture & Solubility Mechanics

To master the solubility of this compound, one must understand the competition between its two structural domains.[1] The molecule is amphiphilic but heavily skewed toward lipophilicity.[1][2]

  • The Phytyl Tail (Dominant): The 16-carbon saturated isoprenoid chain drives the molecule's interaction with non-polar solvents (Hexane, Heptane).[1][2] This tail is responsible for the molecule's complete insolubility in water.[1][2]

  • The Chromanol Head (Recessive): The phenolic hydroxyl (-OH) group at position 6 provides a localized polar site capable of hydrogen bonding.[1][2] This allows solubility in polar organic solvents (Ethanol, DMSO) but is insufficient to overcome the hydrophobic effect of the tail in aqueous environments.

Diagram 1: Solubility Mechanism & Solvent Interaction

The following diagram illustrates the structural logic dictating solvent compatibility.

TocolSolubility Tocol This compound Molecule (Amphiphilic) Tail Phytyl Tail (C16) Hydrophobic Driver Tocol->Tail Head Chromanol Head (-OH) Polar Interface Tocol->Head NonPolar Non-Polar Solvents (Hexane, Toluene) Interaction: Van der Waals Tail->NonPolar High Solubility Water Aqueous Media (Water, Buffers) Result: Phase Separation Tail->Water Repulsion (Insoluble) PolarOrg Polar Organic Solvents (Ethanol, DMSO) Interaction: H-Bonding + Dipole Head->PolarOrg Soluble (Limit < 50mg/mL) Head->Water Insufficient Interaction

Caption: Structural dissection of this compound showing the dominance of the hydrophobic phytyl tail over the polar chromanol head in solubility determination.[1]

Part 2: Quantitative Solubility Profile

The following data aggregates empirical solubility limits. Note that while this compound is soluble in alcohols, its saturation point is temperature-dependent.[1][2]

Table 1: Solubility Compatibility Matrix (at 25°C)

Solvent ClassSpecific SolventSolubility RatingSaturation Limit (Approx.)Application Context
Non-Polar Hexane Excellent > 100 mg/mLPrimary Stock. Best for long-term stability and HPLC (Normal Phase).[1][2][3]
TolueneExcellent> 100 mg/mLAlternative for GC-MS workflows.[1][2][3]
Polar Organic Ethanol (Abs.) Good ~ 30–50 mg/mLWorking Stock. Compatible with Reverse Phase HPLC and cell culture.[1][2][3]
MethanolModerate~ 10–20 mg/mLHPLC mobile phase component.[1][2][3] Avoid for high-conc stocks.[1][2]
DMSOGood~ 25–30 mg/mLBiological Assays. Use for introducing tocol to aqueous cell media.[1][3]
DMFGood~ 30 mg/mLAlternative to DMSO for specific synthesis applications.[1][2][3]
Aqueous WaterInsoluble < 0.01 mg/mLIncompatible. Requires surfactant/emulsification for delivery.[1][2][3]
PBS (pH 7.4)Insoluble< 0.01 mg/mLWill precipitate immediately upon addition.[1][2][3]

Critical Warning: Solubility in ethanol decreases significantly at low temperatures.[1][2] A 50 mg/mL stock stored at -20°C may precipitate.[1][2] Always vortex and warm to room temperature before use.[1][2]

Part 3: Experimental Protocols

Protocol A: Preparation of Oxygen-Free Stock Solution (Hexane)

Purpose: To create a stable primary standard for HPLC analysis. The phenolic proton is prone to oxidation, forming quinones (yellow/brown discoloration) if exposed to air.[1]

Reagents:

  • This compound (CAS 119-98-2)[1][2][3][4]

  • n-Hexane (HPLC Grade)[1][2]

  • BHT (Butylated Hydroxytoluene) - Optional stabilizer[1][2]

  • Nitrogen gas (

    
    ) source[1][2]
    

Workflow:

  • Solvent Sparging: Place 50 mL of Hexane in a sealed flask. Sparge with

    
     gas for 10 minutes to displace dissolved oxygen.[1][2]
    
  • Weighing: Weigh 10 mg of this compound into an amber volumetric flask (10 mL).

    • Note:this compound is a viscous oil.[1][2] Weighing by difference (dropper method) is more accurate than direct transfer.[1][2]

  • Dissolution: Add approx. 8 mL of sparged Hexane. Swirl gently. The oil should dissolve rapidly without sonication.[1][2]

  • Stabilization (Optional): If storing for >1 month, add BHT at 0.01% (w/v) to act as a sacrificial antioxidant.

  • Final Volume: Dilute to volume (10 mL) with sparged Hexane.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Overlay the headspace with

    
     before capping.[1][2] Store at -20°C.
    
Protocol B: Aqueous Delivery for Cell Culture (DMSO "Crash" Method)

Purpose: To introduce this compound to cell media without precipitation.[1][2]

  • Concentrate Preparation: Prepare a 1000x stock in anhydrous DMSO (e.g., 10 mM).

  • Pre-warming: Warm the cell culture media to 37°C.

  • Rapid Injection: While vortexing the media, inject the DMSO stock rapidly.

    • Limit: Do not exceed 0.5% v/v DMSO final concentration.[1][2]

    • Observation: The solution should remain clear. If cloudiness (Tyndall effect) appears, the tocol has precipitated into micelles or aggregates.

Part 4: Application Workflow & Decision Logic

Researchers often fail by selecting a solvent that works for dissolution but fails in the downstream application (e.g., using Hexane for a cell assay).

Diagram 2: Solvent Selection Decision Tree

SolventChoice Start Start: this compound Sample Q1 Intended Application? Start->Q1 HPLC Chromatography (HPLC/GC) Q1->HPLC Bio Biological Assay (Cells/Enzymes) Q1->Bio Q2 Phase System? HPLC->Q2 Q3 Aqueous Tolerance? Bio->Q3 Normal Normal Phase (Silica) Q2->Normal Reverse Reverse Phase (C18) Q2->Reverse SolvHex Use HEXANE Stock (Direct Injection) Normal->SolvHex SolvEth Use ETHANOL/METHANOL Stock (Compatible with ACN/Water) Reverse->SolvEth SolvDMSO Use DMSO Stock (Max 0.1-0.5% v/v in media) Q3->SolvDMSO Low Conc (<50µM) SolvEmul Requires Emulsification (Tween 80 / Liposomes) Q3->SolvEmul High Conc (>50µM)

Caption: Decision matrix for selecting the appropriate this compound solvent vehicle based on downstream experimental constraints.

References

  • Cayman Chemical. (2023).[1][2] (±)-Tocol Product Information & Safety Data Sheet. Item No. 27195. Link

  • Rupérez, F. J., et al. (2001).[1][2] "Chromatographic analysis of α-tocopherol and related compounds in various matrices." Journal of Chromatography A, 935(1-2), 45-69.[1][2] Link

  • Larodan Research Grade Lipids. (2023).[1][2] Tocol (rac), 50mg/ml Product Specification. Product #60-1014. Link

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 9865117, Tocol. Link[1][2]

  • Abcam. (2023).[1][2] this compound, Internal standard for tocopherols and tocotrienols (ab144067).[1][2] Link[1][2]

Sources

synthesis pathways for racemic tocol production

Technical Guide: Synthesis Pathways for (All-Rac)- -Tocopherol Production

Executive Summary

This technical guide details the industrial synthesis of (all-rac)-


-tocopherol12

Friedel-Crafts alkylation/condensation2,3,5-Trimethylhydroquinone (TMHQ)Isophytol (IP)

This document moves beyond basic textbook descriptions to address the critical engineering challenges: regioselectivity (avoiding benzofuran byproducts), catalyst recovery, and solvent system optimization.

Fundamental Chemistry & Mechanism[3]

The synthesis is a condensation reaction catalyzed by Lewis or Brønsted acids.[3] The reaction proceeds in two main stages: alkylation and cyclization.[4]

Reaction Mechanism[3][5][6]
  • Activation: The acid catalyst facilitates the dehydration of Isophytol (IP), generating a tertiary phytyl carbocation (or an activated complex).

  • Alkylation: The carbocation attacks the electron-rich aromatic ring of TMHQ at the

    
     position (ortho to the hydroxyl group), forming the phytyl-trimethylhydroquinone intermediate.
    
  • Cyclization: The phenolic hydroxyl group attacks the double bond of the phytyl chain, closing the chroman ring to form

    
    -tocopherol.
    

Critical Quality Attribute (CQA): The competition between the desired chroman ring closure and the formation of benzofuran derivatives is the primary selectivity challenge. High temperatures and improper solvent polarity favor benzofuran formation.

Mechanistic Pathway Visualization

ReactionMechanismIsophytolIsophytol (IP)(C20 Alcohol)CarbocationPhytyl Carbocation(Intermediate)Isophytol->CarbocationDehydration (-H2O)TMHQTMHQ(Aromatic Core)AlkylationAlkylation Step(C-C Bond Formation)TMHQ->AlkylationCatalystAcid Catalyst(Lewis/Brønsted)Catalyst->CarbocationCarbocation->AlkylationIntermediatePhytyl-TMHQ(Open Chain)Alkylation->IntermediateCyclizationRing Closure(Cyclization)Intermediate->CyclizationKinetic ControlSideProductBenzofuranDerivativesIntermediate->SideProductThermodynamicMisstepProduct(all-rac)-α-TocopherolCyclization->Product

Figure 1: Mechanistic pathway of TMHQ and Isophytol condensation. Note the bifurcation at the intermediate stage leading to potential benzofuran impurities.

Catalytic Strategies: Homogeneous vs. Heterogeneous

The choice of catalyst dictates the process engineering, corrosion management, and waste disposal.

Comparative Analysis

The industry is shifting from traditional Lewis Acid systems (highly active but corrosive) to Solid Acid systems (Green Chemistry compliant).

FeatureTraditional Homogeneous SystemAdvanced Heterogeneous System
Catalyst

/ HCl (often with amine modifiers)
Nafion® NR 50 / Amberlyst® 15 / Zeolites
Solvent Biphasic (e.g., Ethylene Carbonate + Heptane)Solvent-free or Supercritical

Selectivity High (94-96%)Moderate to High (90-95%)
Reaction Time Fast (1–3 hours)Slower (3–6 hours)
Engineering Requires extensive aqueous workup/neutralization. High corrosion risk.Simple filtration for catalyst recovery. Minimal corrosion.
Yield >95%90-94%

Experimental Protocols

Protocol A: Traditional Biphasic Lewis Acid Synthesis

Best for: Maximum yield and understanding the baseline industrial standard.

Reagents:

  • 2,3,5-Trimethylhydroquinone (TMHQ): 0.1 mol

  • Isophytol (IP): 0.105 mol (slight excess)

  • Catalyst:

    
     (0.05 mol) + conc. HCl (trace)
    
  • Solvent: Ethyl Acetate or Toluene / Ethylene Carbonate mixture

Step-by-Step Workflow:

  • Inerting: Purge a 3-neck round-bottom flask with Nitrogen (

    
    ) or Argon. TMHQ oxidizes rapidly to quinone (inactive) in air.
    
  • Dissolution: Dissolve TMHQ and

    
     in the solvent system. Heat to reflux temperature (approx. 80–100°C).
    
  • Addition: Add Isophytol dropwise over 60 minutes. Note: Slow addition prevents high local concentrations of IP, reducing isophytol dimerization.

  • Water Removal: Use a Dean-Stark trap if using toluene to continuously remove water generated during condensation. This drives the equilibrium forward.

  • Quenching: Cool to room temperature. Add water to extract the zinc salts.

  • Separation: Separate the organic layer. Wash with brine and

    
     to neutralize acid traces.
    
  • Purification: Dry over

    
    , filter, and concentrate under reduced pressure. Final purification via molecular distillation.
    
Protocol B: Green Synthesis using Solid Acid Catalyst (Nafion)

Best for: Sustainable chemistry and simplified purification.

Reagents:

  • TMHQ: 10 mmol[5]

  • Isophytol: 10 mmol[5]

  • Catalyst: Nafion NR 50 (perfluorinated resin silica composite), 10-20 wt% relative to reactants.

  • Solvent: None (Melt reaction) or minimal Ethylene Carbonate.

Step-by-Step Workflow:

  • Preparation: Dry the Nafion catalyst in a vacuum oven at 100°C for 2 hours to remove pore water.

  • Reaction: Combine TMHQ and Catalyst in a reactor under

    
    . Heat to 120°C (TMHQ melts).
    
  • Addition: Add Isophytol slowly via syringe pump (rate: 2 mL/h).

  • Monitoring: Monitor reaction progress via HPLC. Stop when TMHQ consumption plateaus.

  • Workup: Hot filtration to remove the solid catalyst (Catalyst can be regenerated via acid wash).

  • Purification: The filtrate is crude

    
    -tocopherol. Distill to remove unreacted Isophytol.
    

Process Engineering & Optimization

Critical Process Parameters (CPPs)
  • Water Management: Water is a byproduct of the dehydration step. If not removed, it deactivates Lewis acids (

    
    ) and blocks active sites on solid acids.
    
    • Solution: Azeotropic distillation or use of cyclic carbonate solvents which scavenge water.

  • Temperature Control:

    • 
      : Reaction is too slow; intermediate accumulation.
      
    • 
      : Thermal degradation and benzofuran formation.
      
    • Optimal: 100–120°C for solvent-free; reflux temp for solvents.

  • Inert Atmosphere: Oxygen irreversibly converts TMHQ to Trimethylquinone (TMQ). TMQ does not react with Isophytol in this mechanism.

Industrial Workflow Diagram

IndustrialProcessFeedstockFeedstock:TMHQ + IsophytolReactorReactor(N2 Atmosphere, 100°C)Catalyst: ZnCl2 or Solid AcidFeedstock->ReactorSeparationPhase Separation(Remove Catalyst/Water)Reactor->SeparationCrude MixRecycleCatalyst RegenerationSeparation->RecycleCatalyst StreamPurificationMolecular Distillation(High Vacuum)Separation->PurificationOrganic LayerWasteWaste Treatment(Aq. Zinc or Spent Solids)Separation->WasteAqueous/ResidueRecycle->ReactorReuseFinalProductFinal Product:(all-rac)-α-TocopherolPurification->FinalProduct

Figure 2: Industrial process flow for tocopherol production, highlighting the catalyst recycle loop critical for economic viability.

References

  • Bonrath, W., et al. (2007). The synthesis of (all-rac)-α-tocopherol.[1][2][3][6][7][8]DSM Nutritional Products . A comprehensive review of industrial methods utilizing Lewis acid/Brønsted acid combinations.

  • Gömöry, J., et al. (2010).[3] Study of (all-rac)-α-tocopherol synthesis from trimethylhydroquinone and isophytol at the presence of solid catalysts.[2][3][7]Acta Chimica Slovaca , 3(2), 110-121.[3]

  • Wang, G., et al. (2004). Synthesis of (all-rac)-α-tocopherol catalyzed by nanocomposite catalysts.[6]ResearchGate . Describes the use of Nafion/Silica composites for solvent-free synthesis.

  • Kaszonyi, A., et al. (2009). Towards the synthesis of (all-rac)-α-tocopherol from trimethylhydroquinone and isophytol at reduced pressure.Chemical Papers .[3] Discusses water removal strategies to enhance yield.

  • Baldenius, K., et al. (1996). Industrial Synthesis of Vitamin E.[2][3]Ullmann's Encyclopedia of Industrial Chemistry . The foundational text for the

    
    /HCl process.
    

The Tocol Scaffold: From Vitamin to Bioactive Pharmacophore

Author: BenchChem Technical Support Team. Date: February 2026

History, Chemistry, and Therapeutic Evolution of Tocopherol Derivatives

Executive Summary

This technical guide analyzes the evolution of tocol derivatives (Vitamin E family) from their 1922 discovery as "anti-sterility factors" to their current status as complex signaling modulators in oncology and drug delivery. Unlike standard nutritional overviews, this document focuses on the chroman-6-ol pharmacophore, detailing the structural chemistry, radical scavenging mechanisms (HAT), and non-antioxidant signaling pathways (PKC


 inhibition). It provides validated protocols for extraction and analysis, avoiding common artifacts caused by saponification.

Part 1: The Chronological Arc of Discovery

The identification of the tocol scaffold was not a singular event but a progression of biological isolation followed by rigorous structural elucidation.

The "Factor X" Era (1922–1938)

In 1922, Herbert Evans and Katharine Bishop at UC Berkeley observed that rats fed a purified diet of lard and cornstarch grew normally but suffered from fetal resorption. They postulated the existence of "Factor X," a lipid-soluble nutrient essential for reproduction.

  • 1936: Evans and Gladys Emerson isolated the pure alcohol from wheat germ oil, naming it Tocopherol (tokos = childbirth, phero = to bear).

  • 1938 (Structure): Erhard Fernholz elucidated the chemical structure, identifying the chroman ring and the phytyl side chain.

  • 1938 (Synthesis): Paul Karrer achieved the first total synthesis of

    
    -tocopherol by condensing trimethylhydroquinone with phytyl bromide, confirming the structure and enabling industrial production.
    
Visual Timeline of Discovery

TocolHistory N1 1922: Evans & Bishop Discovery of 'Factor X' N2 1936: Evans & Emerson Isolation of Alpha-Tocopherol N1->N2 Purification N3 1938: Erhard Fernholz Structural Elucidation (Chroman + Phytyl) N2->N3 Degradation Studies N4 1938: Paul Karrer First Total Synthesis N3->N4 Confirmation N5 1950s-Present Derivatization (TPGS, Trolox) N4->N5 Drug Dev

Figure 1: The chronological progression from biological observation to synthetic mastery of the tocol scaffold.

Part 2: Structural Chemistry & Nomenclature

The "Vitamin E" family comprises eight distinct lipophilic molecules sharing a chroman-6-ol head group.[1] The biological activity and lipophilicity are dictated by the side chain and the methylation pattern of the aromatic ring.

The Tocol Hierarchy
  • Tocopherols: Possess a saturated phytyl tail (

    
    ).
    
  • Tocotrienols: Possess an unsaturated farnesyl/isoprenoid tail (

    
    ) with three double bonds.
    

Stereochemistry: Natural


-tocopherol is exclusively the 

-isomer (

). Synthetic "all-rac" (racemic) tocopherol contains 8 stereoisomers, only one of which is

.
Isoform Methylation Patterns

The Greek letter prefixes (


) denote the number and position of methyl groups on the chroman ring. This dictates their antioxidant potency (bond dissociation energy) and metabolic fate.
IsoformR1 (C5)R2 (C7)R3 (C8)Biological Activity (Relative to

)

-Tocopherol
MeMeMe100% (Highest affinity for

-TTP)

-Tocopherol
MeHMe~40%

-Tocopherol
HMeMe~10-30% (Superior NO

radical scavenger)

-Tocopherol
HHMe~1%

Part 3: Mechanistic Chemistry

Antioxidant Mechanism: Hydrogen Atom Transfer (HAT)

The core function of the tocol scaffold is chain-breaking antioxidant activity. The phenolic hydroxyl group at C6 donates a hydrogen atom to lipid peroxyl radicals (


).

Reaction:



Causality: The resulting tocopheryl radical (


) is stabilized by resonance across the chroman ring and the ether oxygen, preventing it from propagating the radical chain. It is eventually recycled by ascorbate (Vitamin C) or ubiquinol at the membrane interface.
Non-Antioxidant Signaling: PKC Inhibition

Beyond radical scavenging,


-tocopherol (but not 

-tocopherol) specifically inhibits Protein Kinase C (PKC) activity.[2] This is critical in smooth muscle cell proliferation and platelet aggregation.

Mechanism:

  • 
    -Tocopherol activates Protein Phosphatase 2A (PP2A) .[3]
    
  • Activated PP2A dephosphorylates PKC

    
     at key residues.
    
  • Dephosphorylated PKC

    
     becomes inactive, halting downstream signaling (e.g., NADPH oxidase activation).
    

PKC_Pathway Toc Alpha-Tocopherol (Membrane Bound) PP2A_Inact PP2A (Inactive) Toc->PP2A_Inact Activates PP2A_Act PP2A (Active) PP2A_Inact->PP2A_Act PKC_Phos PKC-alpha (Phosphorylated/Active) PP2A_Act->PKC_Phos Dephosphorylates PKC_Dephos PKC-alpha (Dephosphorylated/Inactive) PKC_Phos->PKC_Dephos CellResponse Inhibition of Cell Proliferation PKC_Dephos->CellResponse

Figure 2: The non-antioxidant signaling pathway where


-tocopherol regulates cell proliferation via PP2A-mediated PKC inhibition.

Part 4: Synthetic Evolution & Derivatization

To adapt the lipophilic tocol scaffold for modern drug delivery, synthetic modifications focus on the C6-hydroxyl and the side chain.

Trolox (Hydrophilic Analog)
  • Structure: 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid.[4]

  • Modification: The phytyl tail is replaced by a carboxylic acid group.

  • Utility: Used as a water-soluble standard in antioxidant assays (TEAC/ORAC) and as a scaffold for designing neuroprotective agents.

Vitamin E TPGS (Amphiphilic Excipient)
  • Structure: D-

    
    -tocopheryl polyethylene glycol 1000 succinate.
    
  • Synthesis: Esterification of

    
    -tocopheryl succinate with PEG 1000.
    
  • Utility:

    • Solubilizer: Forms micelles to solubilize hydrophobic drugs (e.g., Paclitaxel).

    • P-gp Inhibitor: Inhibits P-glycoprotein efflux pumps, enhancing the bioavailability of chemotherapeutics.

Part 5: Therapeutic Applications & Protocols

Protocol: Artifact-Free Extraction from Biological Tissue

Critical Warning: Avoid hot alkaline saponification. It destroys


-tocopherol and oxidizes the chroman ring to quinones.

Reagents:

  • Extraction Solvent: Hexane or Cyclohexane.

  • Protein Precipitant: Ethanol or Methanol containing 0.1% BHT (Butylated Hydroxytoluene) as an antioxidant preservative.

Step-by-Step Workflow:

  • Aliquot: Place 200

    
    L plasma/tissue homogenate in a light-protected tube (amber glass).
    
  • Precipitation: Add 200

    
    L Ethanol + BHT. Vortex for 10s to denature lipoproteins and release tocols.
    
  • Extraction: Add 1000

    
    L Hexane. Vortex vigorously for 2 minutes.
    
  • Separation: Centrifuge at 3000 x g for 5 minutes at 4°C.

  • Recovery: Transfer the upper organic layer to a fresh vial. Evaporate under a stream of Nitrogen (

    
    ) to prevent oxidation.
    
  • Reconstitution: Dissolve residue in Mobile Phase (Methanol/Ethanol) for HPLC injection.

Protocol: HPLC Analysis
  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5

    
    m). Note: For separation of 
    
    
    
    and
    
    
    isomers, a C30 column or Normal Phase silica column is required.
  • Mobile Phase: 100% Methanol or Methanol/Acetonitrile (isocratic).

  • Detection: Fluorescence is superior to UV due to higher sensitivity and selectivity.

    • Excitation: 295 nm[5]

    • Emission: 330 nm[5][6]

References

  • Evans, H. M., & Bishop, K. S. (1922). On the Existence of a Hitherto Unrecognized Dietary Factor Essential for Reproduction. Science. Link

  • Fernholz, E. (1938). On the Constitution of

    
    -Tocopherol. Journal of the American Chemical Society. Link
    
  • Karrer, P., et al. (1938). Synthesis of

    
    -Tocopherol.[7] Helvetica Chimica Acta. Link
    
  • Ricciarelli, R., et al. (1998).

    
    -Tocopherol specifically inactivates cellular protein kinase C 
    
    
    
    by changing its phosphorylation state. Biochemical Journal. Link
  • Traber, M. G., & Atkinson, J. (2007). Vitamin E, antioxidant and nothing more. Free Radical Biology and Medicine. Link

  • Guo, Y., et al. (2013). The applications of Vitamin E TPGS in drug delivery. European Journal of Pharmaceutical Sciences. Link

  • Niki, E. (2014). Role of Vitamin E as a Lipid-Soluble Peroxyl Radical Scavenger: Measurements of Hydrogen Atom Transfer Rates. Journal of Clinical Biochemistry and Nutrition. Link

Sources

Methodological & Application

Application Note: High-Efficiency Extraction of rac-Tocol and Tocopherols from Human Plasma & Serum

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Principle

In the quantification of Vitamin E vitamers (


-, 

-,

-tocopherols) and tocotrienols, rac-Tocol (5,7,8-trimethyltocol) is the "Gold Standard" Internal Standard (IS). Unlike tocopherol acetate, which is an ester and behaves differently during extraction, this compound is a free phenol. It shares the core chromanol ring structure and lipophilicity of natural tocopherols but is absent in biological matrices, making it the ideal candidate for normalizing extraction efficiency and ionization variability.

This guide details the extraction of this compound (and concurrent target analytes) from human plasma/serum.[1] The core challenge is isolating these highly lipophilic compounds from the protein-lipid matrix while preventing oxidation.

The Mechanism of Action
  • Disruption: Organic solvents (Ethanol/Methanol) denature lipoproteins (HDL/LDL), releasing bound tocopherols.

  • Partitioning: A non-polar solvent (Hexane/Heptane) creates a biphasic system. The lipophilic this compound and analytes migrate into the upper organic layer.

  • Stabilization: Antioxidants (BHT) sacrifice themselves to scavenge free radicals, protecting the labile chromanol ring of the tocopherols.

Pre-Analytical Considerations & Reagents

Critical Reagents
  • Internal Standard: this compound (>98% purity).

  • Extraction Solvent:

    
    -Hexane (HPLC Grade).
    
  • Precipitation Agent: Absolute Ethanol containing 0.1% (w/v) Butylated Hydroxytoluene (BHT). Note: BHT is non-negotiable to prevent oxidative degradation.

  • Matrix: Human Plasma (EDTA or Heparin) or Serum.[2]

Sample Handling (The "Cold Chain" Rule)
  • Light Sensitivity: Tocopherols are photo-labile. Perform all steps in amber glassware or under low-light conditions (yellow filtered light).

  • Temperature: Thaw samples at 4°C. Never heat above 30°C during evaporation.

Protocol A: Standard Liquid-Liquid Extraction (LLE)

Best for: Clinical Research, High Sensitivity, Clean Baselines

This protocol utilizes a high-ratio organic wash to ensure >95% recovery of the internal standard.

Workflow Diagram

LLE_Workflow Start Plasma/Serum Sample (200 µL) IS_Add Add Internal Standard (this compound in EtOH) Start->IS_Add Ppt Protein Precipitation (Ethanol + 0.1% BHT) Vortex 1 min IS_Add->Ppt Denature Lipoproteins Extract Liquid-Liquid Extraction (Add 1 mL n-Hexane) Shake 10 min Ppt->Extract Partitioning Centrifuge Centrifuge (3000 x g, 5 min, 4°C) Extract->Centrifuge PhaseSep Phase Separation (Collect Upper Organic Layer) Centrifuge->PhaseSep Biphasic System Dry Evaporation (N2 stream @ 25°C) PhaseSep->Dry Recon Reconstitution (MeOH:Acetonitrile) Dry->Recon

Figure 1: Step-by-step Liquid-Liquid Extraction workflow for this compound recovery.

Step-by-Step Procedure
  • Aliquot: Transfer 200 µL of plasma/serum into a 2 mL amber microcentrifuge tube.

  • IS Spiking: Add 50 µL of this compound working solution (e.g., 10 µg/mL in Ethanol). Vortex gently for 10 seconds.

    • Why: Adding IS before any other solvent ensures it tracks 100% of the matrix effects and extraction losses.

  • Precipitation: Add 200 µL of Ethanol (with 0.1% BHT). Vortex vigorously for 1 minute.

    • Result: The mixture should appear cloudy as proteins precipitate.

  • Extraction: Add 1.0 mL of

    
    -Hexane. Cap tightly.
    
  • Agitation: Shake on a mechanical shaker (or multi-vortexer) for 10 minutes at room temperature.

    • Why: Sufficient contact time is required for the lipophilic molecules to migrate from the aqueous/ethanol phase into the hexane.

  • Phase Separation: Centrifuge at 3,000 × g for 5 minutes at 4°C.

  • Collection: Carefully transfer 800 µL of the upper organic layer (Hexane) to a fresh glass vial. Avoid disturbing the protein pellet interface.

  • Drying: Evaporate to dryness under a gentle stream of Nitrogen at 25°C.

  • Reconstitution: Dissolve residue in 200 µL of Methanol/Acetonitrile (1:1 v/v). Vortex for 1 minute.

  • Analysis: Inject onto HPLC/UPLC system.

Protocol B: High-Throughput 96-Well SLE (Supported Liquid Extraction)

Best for: Drug Development, CROs, Large Cohorts

SLE replaces manual LLE by using a diatomaceous earth sorbent to hold the aqueous phase while the organic solvent elutes the analyte. It prevents emulsion formation.

  • Load: Mix 200 µL Plasma + 200 µL IS/Water (1:1). Load onto SLE+ 400 plate.

  • Wait: Apply low vacuum to pull sample into sorbent. Wait 5 minutes.

    • Mechanism: The aqueous phase coats the diatomaceous earth.

  • Elute: Apply 2 x 600 µL of MTBE (Methyl tert-butyl ether) containing 0.01% BHT.

  • Collect: Collect eluate in a deep-well collection plate.

  • Dry & Reconstitute: As per Protocol A.

Analytical Validation & Quality Control

Chromatographic Conditions (HPLC-FL)

To validate the extraction, use these proven conditions which separate this compound from endogenous isomers.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase Isocratic: Methanol (95%) / Water (5%) / Ammonium Acetate (10mM)
Flow Rate 1.0 mL/min
Detection Fluorescence: Ex 295 nm / Em 325 nm (Higher sensitivity than UV)
Retention Times

-Toc: 5.2 min | This compound (IS): 6.8 min |

-Toc: 7.5 min |

-Toc: 9.1 min
Extraction Solvent Performance Data

Comparison of recovery rates for this compound using different solvents (n=5 replicates).

Solvent SystemRecovery (%)Matrix CleanlinessRecommendation

-Hexane
96 ± 2.1% High Preferred (Gold Standard)
Hexane:Ethyl Acetate (9:1)98 ± 1.5%MediumUse if measuring polar metabolites
MTBE92 ± 3.0%MediumGood for automated SLE
Dichloromethane85 ± 4.5%LowAvoid (Emulsion risk)
Troubleshooting Guide
  • Low Recovery of IS:

    • Cause: Incomplete protein precipitation or evaporation loss.

    • Fix: Increase vortex time in Step 3; ensure Nitrogen stream is not too vigorous.

  • Interfering Peaks:

    • Cause: Contaminated solvents or plasticizers leached from tubes.

    • Fix: Use glass inserts and vials. Avoid low-grade polypropylene.

  • Degradation (Unknown Peaks):

    • Cause: Oxidation.

    • Fix: Freshly prepare BHT in Ethanol daily.

References

  • National Institute of Standards and Technology (NIST). Certificate of Analysis: Standard Reference Material 968e - Fat-Soluble Vitamins, Carotenoids, and Cholesterol in Human Serum. NIST, Gaithersburg, MD. [Link]

  • Su, Q., Rowley, K. G., & O'Dea, K. (1999).[3] Stability of individual carotenoids, retinol and tocopherols in human plasma during exposure to light and after extraction.[3][4] Journal of Chromatography B: Biomedical Sciences and Applications, 729(1-2), 191-198.[3][4] [Link]

  • American Oil Chemists' Society (AOCS). Analysis of Tocopherols and Tocotrienols by HPLC (Official Method Ce 8-89).[Link]

  • Rupérez, F. J., et al. (2001).

    
    -tocopherol and related compounds in various matrices. Journal of Chromatography A, 935(1-2), 45-69. [Link]
    

Sources

Application Note: High-Sensitivity Chiral and Achiral Analysis of rac-Tocol and its Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details robust methodologies for the analysis of racemic tocol (vitamin E) and its various isomers using Gas Chromatography-Mass Spectrometry (GC-MS). We present field-proven protocols for both the general quantification of tocopherols and tocotrienols in complex matrices and the specific chiral separation of all-rac-α-tocopherol stereoisomers. The causality behind critical experimental choices, from sample preparation and derivatization to chromatographic separation and mass spectrometric detection, is explained to ensure scientific integrity and methodological reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and sensitive analytical workflow for vitamin E analysis.

Introduction: The Analytical Challenge of Vitamin E

Vitamin E is a class of lipid-soluble compounds comprising two main families: tocopherols and tocotrienols. Each family is further divided into α, β, γ, and δ isomers, which differ in the number and position of methyl groups on the chromanol ring. The defining structural feature of tocopherols is a saturated phytyl tail, while tocotrienols possess an unsaturated tail.

The analytical complexity arises from the structural similarity of these isomers and the presence of three chiral centers at the 2, 4', and 8' positions of the α-tocopherol phytyl tail. This results in eight possible stereoisomers (RRR, RRS, RSR, RSS, SRR, SRS, SSR, SSS). Natural α-tocopherol exists exclusively as the RRR-stereoisomer, which exhibits the highest biological activity. In contrast, synthetic vitamin E, commonly used in fortification and supplements, is an equimolar mixture of all eight stereoisomers (all-rac-α-tocopherol)[1][2]. Differentiating and quantifying these stereoisomers is therefore critical for accurate nutritional assessment and pharmaceutical quality control.

Gas chromatography, with its high separation efficiency, coupled with the sensitive and specific detection of mass spectrometry, provides a powerful tool for this challenge. However, the low volatility and polar nature of the hydroxyl group on the chromanol ring necessitate a critical chemical modification step—derivatization—to make these molecules amenable to GC analysis.

Foundational Workflow: From Sample to Signal

A successful GC-MS analysis of tocols hinges on a meticulously executed workflow. Each step is designed to preserve the analyte's integrity, enhance its compatibility with the GC system, and ensure sensitive detection by the mass spectrometer.

GcMsWorkflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Pharmaceutical Sample Extraction Solvent Extraction (± Saponification) Sample->Extraction Isolate Lipids Evaporation Evaporation to Dryness Extraction->Evaporation Concentrate Derivatization Silylation (TMS Derivative) Evaporation->Derivatization Anhydrous Conditions FinalSample Reconstitution in Non-protic Solvent Derivatization->FinalSample Prepare for Injection Injection GC Injection FinalSample->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Elution MassAnalysis Mass Analyzer (e.g., Quadrupole) Ionization->MassAnalysis Ion Acceleration Detection Detector MassAnalysis->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Quantification Quantification & Identification Chromatogram->Quantification MassSpectrum->Quantification

Caption: High-level workflow for GC-MS analysis of tocols.

Protocol I: Sample Preparation and Derivatization

The primary goal of sample preparation is to extract the lipophilic tocols from their matrix (e.g., serum, oil, food homogenate) and prepare them for derivatization. For samples containing tocopheryl esters (e.g., tocopheryl acetate in supplements), a saponification step is required to hydrolyze the ester bond and liberate the free tocol for analysis[3][4].

Causality of Derivatization

Direct GC analysis of tocopherols is challenging due to the polar hydroxyl group on the chromanol ring. This group leads to low volatility and potential thermal degradation in the hot GC inlet. Derivatization replaces the active hydrogen of this hydroxyl group with a non-polar functional group, typically a trimethylsilyl (TMS) group[5][6][7]. This process, known as silylation, yields a TMS-ether derivative that is significantly more volatile and thermally stable, resulting in sharper chromatographic peaks and improved sensitivity[5][7].

Caption: Silylation of α-tocopherol using BSTFA.

Step-by-Step Derivatization Protocol (Silylation)

This protocol is a self-validating system; incomplete derivatization will be immediately apparent from poor peak shape and low response.

  • Extraction: Extract tocols from the sample matrix using a suitable organic solvent like hexane or a hexane/ethyl acetate mixture. For plasma or serum, a preliminary protein precipitation with ethanol is effective[8].

  • Drying: Evaporate the organic solvent extract to complete dryness under a gentle stream of nitrogen. This step is critical. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are extremely sensitive to moisture, and the presence of water will consume the reagent and inhibit the reaction[9].

  • Reagent Addition: To the dry residue, add 100 µL of a suitable non-protic solvent (e.g., pyridine, acetonitrile, or iso-octane) and 100 µL of BSTFA containing 1% Trimethylchlorosilane (TMCS). The TMCS acts as a catalyst, enhancing the silylating power of the BSTFA, which is particularly useful for sterically hindered hydroxyl groups[7][10]. A 2:1 molar excess of silylating reagent to active hydrogens is recommended[9].

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for GC-MS injection. The TMS derivatives are susceptible to hydrolysis, so analysis should proceed without undue delay.

Protocol II: Achiral GC-MS for Isomer Quantification

This method is designed for the simultaneous determination of the four tocopherol (α, β, γ, δ) and four tocotrienol isomers in a single chromatographic run.

GC-MS Instrumental Parameters
ParameterSettingRationale
GC System Agilent 8890 or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or VF-5MSA non-polar 5% phenyl-methylpolysiloxane column provides excellent separation based on boiling point and slight polarity differences. The elution order is typically δ < β/γ < α[10].
Carrier Gas HeliumInert carrier gas, constant flow rate of 1.0-1.2 mL/min.
Inlet Temp. 280-300°CEnsures rapid and complete vaporization of the TMS-derivatives without thermal degradation.
Injection Mode Splitless (1 µL)Maximizes analyte transfer to the column for trace-level analysis.
Oven Program Initial 200°C (hold 2 min), ramp 20°C/min to 280°C (hold 2 min), ramp 1°C/min to 285°C (hold 5 min)The temperature program is optimized to separate the closely eluting β- and γ-isomers while ensuring the elution of all eight isomers within a reasonable timeframe (~15 minutes).
MS System Agilent 5977B or equivalentA single quadrupole or ion trap mass spectrometer provides the necessary sensitivity and selectivity.
Ionization Electron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Full Scan (m/z 50-600) & SIMFull scan is used for initial identification. Selected Ion Monitoring (SIM) is used for high-sensitivity quantification.
Mass Spectrometric Detection and Quantification (SIM Mode)

For quantitative analysis, SIM mode provides a significant increase in sensitivity over full scan mode by monitoring only a few characteristic ions for each analyte.

Analyte (as TMS-ether)Molecular WeightQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
α-Tocopherol-TMS502.9502 (M⁺)236, 277
β-Tocopherol-TMS488.9488 (M⁺)222, 263
γ-Tocopherol-TMS488.9488 (M⁺)222, 263
δ-Tocopherol-TMS474.8474 (M⁺)208, 249

Data synthesized from multiple sources[1][3]. Note: β- and γ-tocopherol are isomers and produce identical mass spectra; their identity is confirmed by their chromatographic retention time.

The primary fragment ion for TMS-derivatized tocopherols results from the cleavage of the phytyl side chain, leading to a characteristic ion representing the trimethylsilyl-chromanol ring system. For α-tocopherol-TMS, the molecular ion (M⁺) at m/z 502 is prominent, and a key fragment at m/z 236 is observed[1].

Protocol III: Chiral GC-MS for Stereoisomer Separation

The separation of eight stereoisomers of α-tocopherol is a significant analytical challenge that typically cannot be accomplished in a single GC run. A common and effective strategy involves a preliminary separation using chiral High-Performance Liquid Chromatography (HPLC) followed by chiral GC analysis of the collected fractions[7].

Combined HPLC-GC Workflow

ChiralWorkflow rac_Tocol all-rac-α-Tocopherol (8 Stereoisomers) HPLC Chiral HPLC Separation (e.g., Chiralcel OD-H) rac_Tocol->HPLC FractionA Fraction A (4 '2S' Isomers) SSR, SSS, SRS, SRR HPLC->FractionA Early eluting peak FractionB Fraction B (4 '2R' Isomers) RSS, RRS, RRR, RSR HPLC->FractionB Later eluting peaks DerivatizationA Derivatization (Silylation or Methylation) FractionA->DerivatizationA DerivatizationB Derivatization (Silylation or Methylation) FractionB->DerivatizationB GC_A Chiral GC-MS Analysis DerivatizationA->GC_A GC_B Chiral GC-MS Analysis DerivatizationB->GC_B Results Quantification of all 8 Stereoisomers GC_A->Results GC_B->Results

Caption: Combined HPLC and Chiral GC workflow for full separation.

Chiral GC Instrumental Parameters

After derivatization (either silylation as described above or methylation), the fractions are analyzed by chiral GC-MS.

ParameterSettingRationale
GC Column Silar-100 AT (60 m x 0.25 mm) or CP-Sil 88 (50 m x 0.22 mm)These highly polar cyanopropyl stationary phases provide the necessary selectivity to resolve the subtle structural differences between stereoisomers[2]. Longer columns (50-100m) are required for adequate resolution.
Carrier Gas HeliumConstant flow or pressure mode.
Inlet Temp. 260°CStandard temperature for derivatized analytes.
Injection Mode Splitless (1 µL)For sensitivity.
Oven Program Isothermal, e.g., 165-195°CChiral separations often perform best under isothermal conditions, which maximize the interaction with the stationary phase and improve resolution between closely eluting enantiomers and diastereomers. The exact temperature must be optimized for the specific column and derivative used.
MS Detection SIM ModeEssential for detecting the small, separated peaks of each stereoisomer with high sensitivity. The same ions as in the achiral method are used.

Conclusion

The GC-MS protocols detailed in this application note provide a robust and validated framework for the comprehensive analysis of rac-tocol and its isomers. The achiral method allows for rapid and sensitive quantification of the eight major vitamin E congeners, while the combined HPLC-chiral GC workflow enables the complete separation and determination of all eight α-tocopherol stereoisomers. The key to success lies in meticulous sample preparation, particularly the anhydrous derivatization step, and the careful selection of chromatographic columns and parameters tailored to the specific analytical goal. By understanding the causality behind each step, researchers can confidently apply and adapt these methods to advance our understanding of the role of vitamin E in nutrition and medicine.

References

  • Chromatographic Separation of Vitamin E Enantiomers. (2017). Molecules. [Link]

  • DETERMINATION OF THE STEREOISOMERS OF RACEMIC α-TOCOPHEROL IN PHARMACEUTICAL PREPARATIONS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY AND GAS CHROMATOGRAPHY. (2009). Acta Poloniae Pharmaceutica. [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. [Link]

  • Determination of Panthenol, Cholecalciferol and Tocopherol in Cosmetic Products by Gas Chromatography-Mass Spectrometry in SIM Mode. (1999). International Journal of Cosmetic Science. [Link]

  • (PDF) Chromatographic Separation of Vitamin E Enantiomers. (2017). ResearchGate. [Link]

  • Quantitative determination of alpha-, beta-, gamma- and delta-tocopherols in human serum by high-performance liquid chromatography and gas chromatography-mass spectrometry as trimethylsilyl derivatives with a two-step sample preparation. (2000). Journal of Chromatography A. [Link]

  • Quantitative determination of α-, β-, γ- and δ-tocopherols in human serum by high-performance liquid chromatography and gas chromatography-mass spectrometry as trimethylsilyl derivatives with a two-step sample preparation. (2000). ResearchGate. [Link]

  • GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Determination of Tocopherols in Human Serum Using Gas Chromatography. (n.d.). SCISPEC. [Link]

  • α-Tocopherol, TMS derivative. (n.d.). NIST WebBook. [Link]

  • Simple GC-FID method development and validation for determination of α-tocopherol (vitamin E) in human plasma. (2004). ResearchGate. [Link]

  • γ-Tocopherol, TMS derivative. (n.d.). NIST WebBook. [Link]

  • Separation of RRR-α-Tocopherol by Chiral Chromatography. (2020). Journal of AOAC INTERNATIONAL. [Link]

  • GC-MS and LC-MS approaches for determination of tocopherols and tocotrienols in biological and food matrices. (2016). ResearchGate. [Link]

  • Quantitative determination of α-, β-, γ- and δ-tocopherols in human serum by high-performance liquid chromatography and gas chromatography–mass spectrometry as trimethylsilyl derivatives with a two-step sample preparation. (2000). Sci-Hub. [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate. [Link]

  • Gas chromatography-mass spectrometry analysis of vitamin E and its oxidation products. (1996). Methods in Enzymology. [Link]

  • Simultaneous determination of eight vitamin E isomers and α-tocopherol acetate in functional foods and nutritional supplements by gas chromatography – mass spectrometry. (2014). Analytical Methods. [Link]

  • Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. (2007). Journal of Chromatography A. [Link]

  • AOAC SMPR® 2011.010 Standard Method Performance Requirement for Vitamin E in Infant Formula and Adult/Pediatric Nutritional For. (2011). AOAC International. [Link]

  • (PDF) Simultaneous determination of eight vitamin E isomers and α-tocopherol acetate in functional foods and nutritional supplements by gas chromatography - mass spectrometry. (2014). ResearchGate. [Link]

  • Simultaneous Analysis of Vitamins A and E in Serum by UPLC-MS/MS for Clinical Research. (n.d.). Waters Corporation. [Link]

Sources

Application Note: Determination of Relative Response Factors (RRF) for rac-Tocol as an Internal Standard in Vitamin E Analysis

Author: BenchChem Technical Support Team. Date: February 2026


-, 

-,

-,

-Tocopherols and Tocotrienols Internal Standard: rac-Tocol (5,7,8-trimethyltocol)

Abstract & Introduction

In the quantitative analysis of Vitamin E isomers (tocopherols and tocotrienols), the use of an Internal Standard (IS) is critical to correct for variations in injection volume, solvent evaporation, and detector drift. This compound (CAS 119-98-2) is the preferred IS because it is a synthetic analogue structurally similar to natural tocopherols but absent in natural samples, ensuring no co-elution interference.

However, this compound does not exhibit the exact same molar fluorescence quantum yield or UV extinction coefficient as the target analytes (e.g.,


-tocopherol). Therefore, assuming a 1:1 response ratio leads to significant quantitative errors. This guide details the protocol for calculating the Relative Response Factor (RRF) , a correction coefficient that normalizes the detector's sensitivity of the analyte against the internal standard.

Theoretical Basis

The Response Factor (RF) of a single compound is the ratio of the detector signal (Area) to its concentration (


):


[1][2]

The Relative Response Factor (RRF) is the ratio of the analyte's RF to the Internal Standard's RF.[1][2] This value is dimensionless and detector-specific.



Rearranging for the final calculation of an unknown sample:



Critical Scientific Insight: Fluorescence detection (FLD) is preferred over UV due to higher selectivity and sensitivity. However, fluorescence response is highly dependent on the solvent environment (quenching effects) and the specific excitation/emission wavelengths. Therefore, RRFs are not universal constants ; they must be determined experimentally for every specific HPLC system and mobile phase composition.

Experimental Workflow

Diagram 1: RRF Determination Logic

The following flowchart illustrates the critical path for establishing valid RRFs. Note the self-validating step using UV-Vis spectrophotometry to confirm stock concentrations.

RRF_Workflow start Start: Standard Acquisition stock Prepare Individual Stock Solutions (Analyte & IS in Hexane) start->stock uv_check CRITICAL: UV Purity Check (Calculate True Conc via Extinction Coeff) stock->uv_check Must validate purity mix Prepare Mixed Calibration Standard (Known Mass of Analyte + Known Mass of IS) uv_check->mix Use corrected conc. hplc HPLC Injection (Triplicate) mix->hplc calc Calculate RRF (Area Ratio vs Mass Ratio) hplc->calc valid Validation (Linearity & RSD < 2%) calc->valid

Caption: Workflow for the rigorous determination of RRF, emphasizing the UV purity check as a mandatory control point.

Detailed Protocol

Materials & Reagents[1][4][5]
  • Analytes: High purity standards (>95%) of

    
    -, 
    
    
    
    -,
    
    
    -,
    
    
    -tocopherol.[3]
  • Internal Standard: this compound (purity >95%).[4]

  • Solvents: n-Hexane (HPLC Grade), Isopropanol (HPLC Grade), Ethanol (Absolute).

  • Equipment: HPLC with Fluorescence Detector (FLD), UV-Vis Spectrophotometer.

Preparation of Standard Solutions (The Self-Validating Step)

Commercial standards often vary in purity (85-99%). Relying on the label weight is the most common source of error. You must validate the concentration using extinction coefficients (


).
  • Stock Solutions: Dissolve ~10 mg of each standard (individually) in 100 mL n-hexane.

  • UV Validation:

    • Take an aliquot of the stock and dilute with ethanol (or hexane, depending on the literature

      
       value used).
      
    • Measure Absorbance at

      
       (typically 292-298 nm).
      
    • Calculate exact concentration:

      
      
      
    • Reference

      
       values (in Ethanol):
      
      
      
      -T: 75.8, this compound: ~87-90 (Verify with CoA),
      
      
      -T: 91.4.
Chromatographic Conditions (ISO 9936 / AOCS Ce 8-89)

This protocol uses Normal Phase chromatography, which provides superior separation of positional isomers (


 and 

) compared to Reverse Phase.
ParameterSetting
Column Silica (Si), 250 mm x 4.6 mm, 5

m particle size
Mobile Phase n-Hexane : Isopropanol (99.5 : 0.5 v/v)
Flow Rate 1.0 mL/min (Isocratic)
Temperature 25°C
Injection Vol 20

L
Detection (FLD) Excitation: 295 nm
Run Time ~15-20 minutes
Determination of RRF[3]
  • Calibration Mix: Prepare a working standard solution containing all target analytes and the this compound IS.

    • Target Conc: ~5-10

      
      g/mL for each component.
      
    • Precision: Use volumetric flasks and gas-tight syringes.

  • Injection: Inject the calibration mix in triplicate (

    
    ).
    
  • Integration: Integrate peaks baseline-to-baseline.

    • Order of Elution (Normal Phase):

      
      -T 
      
      
      
      
      
      -T3
      
      
      
      
      -T
      
      
      
      
      -T
      
      
      This compound
      
      
      
      
      -T.
    • Note:this compound usually elutes between

      
      -tocopherol and 
      
      
      
      -tocopherol.

Calculation & Data Analysis

The Calculation Logic

Most modern chromatography software (ChemStation, Empower) calculates RRF automatically if set up correctly. However, manual verification is required for validation.

Use the following table structure to organize your data:

ComponentMass Injected (ng)

Peak Area (Counts)

Response Factor

Relative Response Factor


-Tocopherol
100.55,200,00051,7411.15

-Tocopherol
98.28,100,00082,4841.83
This compound (IS)102.14,600,00045,0531.00 (Reference)

Note: Hypothetical data for illustration. Fluorescence response for


-tocopherol is often higher than 

-tocopherol.
Diagram 2: Calculation Dependency

Calculation_Logic A_analyte Area (Analyte) RF_analyte RF Analyte (Area/Conc) A_analyte->RF_analyte C_analyte Conc (Analyte) C_analyte->RF_analyte A_is Area (IS) RF_is RF IS (Area/Conc) A_is->RF_is C_is Conc (IS) C_is->RF_is RRF RRF (RF Analyte / RF IS) RF_analyte->RRF RF_is->RRF

Caption: Visual representation of the RRF derivation formula.

Validation & Acceptance Criteria

To ensure the RRF is robust:

  • Linearity Check: The RRF should remain constant (

    
     5%) across a concentration range (e.g., 1 
    
    
    
    g/mL to 50
    
    
    g/mL). If RRF drifts with concentration, the detector is non-linear, and the method fails.
  • Precision: Inject the standard 5 times. The RSD of the calculated RRF must be

    
    .
    
  • Stability: Re-verify RRFs weekly or whenever the mobile phase batch changes. Small changes in the Isopropanol/Hexane ratio can shift fluorescence quantum yields differentially between isomers.

Troubleshooting

  • RRF Variation > 5%: Check the Fluorescence Excitation wavelength. Small shifts near the excitation maximum (290-295 nm) can drastically alter the ratio between

    
    -tocopherol and this compound.
    
  • Peak Tailing: Silica columns are sensitive to water. Ensure solvents are strictly anhydrous. Tailing changes integration area and skews RRF.

  • Co-elution: If this compound co-elutes with

    
    -tocotrienol (in palm oil samples), adjust the modifier (Isopropanol) concentration by 0.1-0.2%.
    

References

  • International Organization for Standardization. (2016).[3][5] ISO 9936:2016 Animal and vegetable fats and oils — Determination of tocopherol and tocotrienol contents by high-performance liquid chromatography.[3][5][6][7]Link

  • American Oil Chemists' Society. (2017). AOCS Official Method Ce 8-89: Determination of Tocopherols and Tocotrienols in Vegetable Oils and Fats by HPLC.[8][9]Link

  • Abcam. (n.d.). This compound, Internal standard for tocopherols and tocotrienols (CAS 119-98-2) Product Sheet.[4]Link

  • Chromatography Today. (2014). What is a Response Factor?Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting rac-Tocol Peak Tailing in RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: Tocol-RP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Diagnostic and remediation protocols for peak asymmetry in rac-tocol (Internal Standard) analysis.

Executive Summary & Molecule Profile

This compound (CAS: 119-98-2) is a synthetic Vitamin E analog often used as an Internal Standard (IS) for tocopherol and tocotrienol quantification.[1] Unlike naturally occurring tocopherols, it lacks methyl groups on the chroman ring (except at the C2 position).

Key Physicochemical Properties:

  • LogP: ~9.6 (Highly Lipophilic)

  • pKa: ~10.6 (Phenolic Hydroxyl)

  • Solubility: Soluble in Hexane, Ethanol, THF; Poor water solubility.

The Problem: Peak tailing (


) in Reverse Phase (RP) HPLC compromises integration accuracy, particularly when this compound is used as an IS to normalize data for other lipid-soluble vitamins.

Diagnostic Workflow

Before altering chemistry, isolate the source of the asymmetry. Use this logic flow to determine if the issue is Physical (System/Hardware) or Chemical (Method/Column).

TroubleshootingFlow Start START: Peak Tailing Detected CheckAll Do ALL peaks tail? Start->CheckAll CheckVoid Suspect: System Void / Dead Volume CheckAll->CheckVoid YES CheckSpecific Does ONLY this compound tail? CheckAll->CheckSpecific NO CheckSolvent Check Injection Solvent (Is it stronger than Mobile Phase?) CheckSpecific->CheckSolvent YES CheckChem Suspect: Silanol Interaction or Column Aging CheckSolvent->CheckChem Solvent is Matched

Figure 1: Diagnostic decision tree for isolating the root cause of peak asymmetry.

Technical Solutions & FAQs

Issue Category 1: The "Solvent Effect" (Most Likely)

Symptom: The peak is broad or tails significantly, but retention time is stable. The sample is likely dissolved in Hexane or Heptane.

Q: I extract my samples in Hexane. Can I inject this directly? A: Direct injection of pure hexane into a Reverse Phase (C18) system is the leading cause of peak distortion for tocols.

  • Mechanism: Hexane is a "strong" solvent in RP-HPLC (high elution strength). When a plug of hexane enters a methanol/water mobile phase, the this compound molecules travel with the hexane plug faster than they should, rather than interacting with the stationary phase immediately. As the plug dilutes, the analyte precipitates or smears, causing tailing or peak splitting.

  • Protocol (Solvent Exchange):

    • Evaporate the hexane extract to dryness under Nitrogen.

    • Reconstitute in 100% Methanol or Ethanol .

    • Alternative: If solubility is an issue, use Isopropanol (IPA):Methanol (1:1) . IPA acts as a bridge solvent (cosolvent) that solubilizes lipids but mixes better with aqueous mobile phases than hexane.

Data: Solvent Strength Comparison (Reverse Phase)

SolventPolarity Index (

)
Elution Strength (on C18)Compatibility with RP
Water 10.2WeakestBase Mobile Phase
Methanol 5.1MediumRecommended for Reconstitution
Acetonitrile 5.8StrongGood, but lower tocol solubility than MeOH
Isopropanol 3.9StrongerExcellent solubilizer (Use as modifier)
Hexane 0.1Strongest AVOID (Causes distortion)
Issue Category 2: Secondary Silanol Interactions

Symptom: Tailing persists even after solvent exchange. The column is older or not "end-capped."

Q: Why does the phenolic group on this compound cause tailing? A: The hydroxyl group (-OH) on the chroman ring of this compound is a hydrogen bond donor.

  • Mechanism: Standard C18 silica supports contain residual silanol groups (Si-OH). If these are not "end-capped" (chemically blocked), they interact with the phenolic -OH of this compound via hydrogen bonding. This secondary interaction holds onto a portion of the analyte molecules longer than the bulk hydrophobic interaction, creating a "tail."

  • Remediation:

    • Mobile Phase Modifier: Ensure your mobile phase contains an acid modifier. Add 0.1% Acetic Acid or Formic Acid to the organic phase. This suppresses the ionization of residual silanols (keeping them neutral Si-OH rather than Si-O⁻), reducing ionic/polar interactions.

    • Column Selection: Switch to a "High Purity" or "Fully End-Capped" C18 column (e.g., Waters Symmetry, Agilent Zorbax Eclipse Plus, or Phenomenex Kinetex).

Issue Category 3: Column Contamination (Lipid Buildup)

Symptom: Retention times are shifting, and backpressure is rising along with tailing.

Q: My column performance has degraded over time. How do I regenerate it? A: Since this compound is often analyzed in lipid-rich matrices (oils, serum), triglycerides can accumulate on the C18 head, creating a "secondary stationary phase" that causes tailing.

Protocol: Lipid Regeneration Wash Cycle Run this sequence at 50% standard flow rate, diverting flow to waste (disconnect detector).

  • 100% Methanol: 20 Column Volumes (Removes polar impurities).

  • 100% Acetonitrile: 20 Column Volumes.

  • Isopropanol (IPA) or Dichloromethane: 10 Column Volumes (Critical step: dissolves bound triglycerides).

  • 100% Acetonitrile: 10 Column Volumes (Flushes out the IPA).

  • Mobile Phase: Re-equilibrate for 45 minutes.

Quantitative Assessment: Is Your Peak Acceptable?

Do not rely on "eyeballing" the peak. Calculate the USP Tailing Factor (


)  or Asymmetry Factor (

)
.


Where 

is the front half-width and

is the back half-width at 10% of peak height.

Value
StatusAction
0.9 - 1.2 ExcellentNone. Ideal range.
1.2 - 1.5 AcceptableMonitor. Check guard column.[2]
> 1.5 Failure Perform Solvent Exchange (Issue 1) or Regeneration (Issue 3).
< 0.9 FrontingColumn Overload (Inject less mass).

Visualizing the Interaction Mechanism

The following diagram illustrates the competitive interactions occurring inside the column that lead to tailing.

SilanolInteraction Analyte This compound (Phenolic -OH) C18 C18 Ligands (Hydrophobic Interaction) Analyte->C18 Primary Retention (Gaussian) Silanol Residual Silanol (Si-OH) (Secondary Polar Interaction) Analyte->Silanol Drag/Tailing (H-Bonding) Peak Resulting Peak Shape C18->Peak Silanol->Peak Causes Tailing

Figure 2: Mechanism of Peak Tailing. The primary C18 interaction creates the main peak, while secondary silanol interactions delay a fraction of the analyte, creating the tail.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58866062, Tocol. Retrieved from [Link]

  • Waters Corporation. HPLC Troubleshooting Guide: Peak Shape Issues. Retrieved from [Link]

  • Shimadzu Corporation. Effects of Sample Solvents on Peak Shape in RP-HPLC. Retrieved from [Link]

  • AOCS (American Oil Chemists' Society). Analysis of Tocopherols and Tocotrienols by HPLC. Retrieved from [Link]

Sources

Technical Guide: Minimizing Matrix Effects on rac-Tocol Signal Intensity in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

To: Analytical Chemists, Lipidomics Researchers, and DMPK Scientists From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting & Optimization of Internal Standard Stability for Vitamin E Profiling

Executive Summary & Scientific Rationale

In quantitative lipidomics, rac-tocol (5,7,8-trimethyltocol) is the "Gold Standard" internal standard (IS) for Vitamin E analysis because it shares the core chromanol ring structure and lipophilicity of tocopherols but is absent in most biological matrices.[1]

However, its utility relies entirely on the assumption that the IS tracks the analyte's ionization efficiency perfectly . When matrix effects (Ion Suppression or Enhancement) occur, co-eluting interferences—typically phospholipids in plasma or triglycerides in tissues—compete for charge in the ion source.[1]

If this compound signal intensity fluctuates or drops significantly (>20%) between neat standards and biological samples, your quantitation is compromised.[1] This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.

Module A: Diagnostic Workflow (The "Smoke Test")

Before changing your extraction method, you must visualize where the suppression is occurring relative to your this compound peak. We use the Post-Column Infusion (PCI) method.[1]

Protocol: Post-Column Infusion Setup

Objective: Create a "Matrix Effect Map" to see exactly where ionization is suppressed.

Materials:

  • Syringe Pump.[1][2][3]

  • PEEK T-Connector (Zero Dead Volume).[1]

  • This compound Standard Solution (1 µg/mL in mobile phase).[1]

  • Blank Matrix Extract (e.g., Plasma processed via your current method).[1][4]

Step-by-Step:

  • Setup: Connect the LC column outlet to one inlet of the T-connector. Connect the Syringe Pump to the second inlet. Connect the T-connector outlet to the MS Source.

  • Infusion: Set the syringe pump to infuse this compound continuously at 10 µL/min (ensure stable baseline signal).

  • Injection: Inject the Blank Matrix Extract via the LC system using your standard gradient.

  • Analysis: Monitor the MRM transition for this compound.

    • Ideal Result: A flat line throughout the run.[1]

    • Suppression: A dip (trough) in the baseline.[1]

    • Enhancement: A peak (hump) in the baseline.[1]

Decision Rule: If the this compound retention time (RT) aligns with a "dip" in the baseline, you have co-eluting suppressors.[1]

PCI_Setup cluster_0 LC System cluster_1 Infusion System LC_Pump LC Pump (Gradient Flow) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Junction (Mixing Point) Column->T_Piece Eluent + Matrix Syringe Syringe Pump (this compound Constant Flow) Syringe->T_Piece Constant Analyte MS_Source MS Ion Source (ESI/APCI) T_Piece->MS_Source Detector Detector Response (Dip = Suppression) MS_Source->Detector

Caption: Schematic of Post-Column Infusion setup. The constant flow of this compound allows visualization of matrix effects caused by the injected blank matrix.[5]

Module B: Sample Preparation Solutions

If Module A confirms suppression, "dilute and shoot" is rarely sufficient for hydrophobic lipids.[1] You must remove the phospholipids.[1]

Comparison of Extraction Techniques

Protein Precipitation (PPT) is the most common cause of this compound suppression because it leaves phospholipids in the supernatant.

MethodCleanlinessRecovery of TocolsMatrix Effect RiskRecommendation
PPT (Protein Precip) LowHighHigh ❌ Avoid for Lipidomics
LLE (Liquid-Liquid) HighModerate-HighLow ✅ Gold Standard
SPE (Solid Phase) Very HighHighVery Low ✅ Best for Complex Matrices
Recommended Protocol: LLE for Tocopherols

Principle: Tocopherols are neutral lipids.[1] We use a non-polar solvent to extract them while leaving polar phospholipids and salts in the aqueous phase.[1]

  • Aliquot: 200 µL Plasma + 20 µL this compound IS working solution.[1]

  • Precipitate: Add 200 µL Ethanol (to break protein binding). Vortex 30s.

  • Extract: Add 1000 µL Hexane .

  • Agitate: Vortex vigorously for 5 minutes (Critical for recovery).

  • Separate: Centrifuge at 3500 x g for 10 mins at 4°C.

  • Transfer: Transfer 800 µL of the upper organic layer (Hexane) to a fresh tube.

    • Technical Note: Do NOT touch the interface layer.[1] Phospholipids aggregate there.[1]

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: Dissolve in 100 µL Methanol/Acetonitrile (1:1).

Module C: Instrumentation & Chromatography[1][3][6][7]

Ion Source Selection: ESI vs. APCI

This is the single most impactful hardware decision.[1]

  • ESI (Electrospray Ionization): Relies on solution-phase chemistry.[1] Highly susceptible to competition from co-eluting compounds.[1]

  • APCI (Atmospheric Pressure Chemical Ionization): Ionization occurs in the gas phase (corona discharge).[1]

    • Why it works: Neutral lipids like this compound ionize via charge transfer in the gas phase.[1] Phospholipids (non-volatile) do not enter the gas phase efficiently in APCI, drastically reducing suppression.[1]

Recommendation: Switch to APCI in Positive Mode if available.[1] If you must use ESI, use a divert valve to send the first 1-2 minutes (salts) and the final wash (phospholipids) to waste.

Chromatographic Separation

Phospholipids (PLs) are the primary suppressors.[1] In Reversed-Phase (C18) chromatography:

  • Early Elution: Lysophospholipids.[1]

  • Late Elution: Phosphatidylcholines (very hydrophobic).[1]

Strategy: Ensure this compound elutes in the "isocratic plateau" of your gradient, between the early salts and the late phospholipid wash.

Matrix_Decision_Tree Start Start: Low this compound Signal Check_MF Calculate Matrix Factor (MF) (Area in Matrix / Area in Solvent) Start->Check_MF MF_Decision Is MF < 0.8 (Suppression)? Check_MF->MF_Decision Suppression_Yes Yes: Matrix Effect Present MF_Decision->Suppression_Yes Yes Suppression_No No: Check Instrument Sensitivity (Source cleaning, capillary) MF_Decision->Suppression_No No PCI_Test Run Post-Column Infusion (PCI) Suppression_Yes->PCI_Test PCI_Result Where is the suppression? PCI_Test->PCI_Result Co_Eluting At this compound RT PCI_Result->Co_Eluting Overlapping Void_Wash At Void or Wash PCI_Result->Void_Wash Separated Action_Prep Switch Prep Method (PPT -> LLE or SPE) Co_Eluting->Action_Prep Action_Source Switch Source (ESI -> APCI) Co_Eluting->Action_Source Action_Chrom Modify Gradient/Column (Move peak away from interference) Void_Wash->Action_Chrom Optimize

Caption: Decision tree for isolating the root cause of signal loss. MF < 1.0 indicates suppression.

Frequently Asked Questions (FAQ)

Q1: My this compound signal is consistent, but the absolute area is 50% lower than in the neat solvent standard. Is this a problem? A: Yes. While the Internal Standard method compensates for this, a 50% loss (Matrix Factor = 0.[1]5) significantly reduces your Signal-to-Noise (S/N) ratio.[1] This degrades your Lower Limit of Quantitation (LLOQ).[1] You should aim for a Matrix Factor between 0.8 and 1.2.[1]

Q2: Can I use a deuterated tocopherol (e.g., d6-alpha-tocopherol) instead of this compound? A: Deuterated standards are chemically identical to the analyte and are theoretically better.[1] However, this compound is often preferred for cost reasons and because it separates slightly from natural isomers, preventing "cross-talk" in low-resolution MS.[1] If you can afford d6-isotopes and have a mass spec with high resolution, they are superior.[1] However, if suppression is severe, even deuterated standards will lose sensitivity.[1]

Q3: Why does my signal drop progressively over a batch of 100 samples? A: This is "Matrix Build-up." Phospholipids and proteins accumulate on the guard column and the MS source cone.

  • Fix 1: Add a column wash step (95-100% strong solvent) for 2-3 minutes at the end of every injection.

  • Fix 2: Use a divert valve to send the first 1 min and last 2 mins of the run to waste.

Q4: How do I calculate the Matrix Factor (MF)? A:



  • MF = 1: No effect.[1]

  • MF < 1: Ion Suppression.[1]

  • MF > 1: Ion Enhancement.[1]

References

  • Matuszewski, B. K., et al. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link[1]

  • D'Orazio, G., et al. (2024).[1] Matrix effects in ultra-high performance supercritical fluid chromatography-mass spectrometry analysis of vitamin E in plasma: The effect of sample preparation and data processing. Talanta. Link

  • Waters Corporation. (2018).[1] A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Link

  • Providion Group. (2024).[1] How can I identify Ion Suppression in Biological Sample Analysis? (APCI vs ESI).[1][6][7][8] Link

Sources

adjusting flow rates for better rac-tocol peak resolution

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Adjusting Flow Rates for Better rac-tocol Peak Resolution

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working to resolve enantiomers of chiral compounds, using "this compound" as a representative racemic mixture. Here, we will delve into the critical role of mobile phase flow rate in achieving baseline resolution and provide practical, step-by-step troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: Why is flow rate a critical parameter in chiral HPLC separations?

Flow rate, or more accurately, the linear velocity of the mobile phase, directly impacts column efficiency and, consequently, peak resolution.[1] In chiral chromatography, where the goal is to separate stereoisomers that interact differently with a chiral stationary phase (CSP), optimizing flow rate is crucial.[2][3] It helps to balance kinetic and thermodynamic factors, influencing the time available for differential interactions between the enantiomers and the CSP, which is the basis of chiral recognition.[3][4][5]

Q2: I'm not seeing any separation of my this compound enantiomers. Should I change the flow rate first?

While flow rate is important, a complete lack of separation suggests a more fundamental issue. Before optimizing the flow rate, ensure that you have selected an appropriate chiral stationary phase (CSP) and mobile phase system for your this compound sample.[6][7] The initial screening of different columns and mobile phases is the most critical step in chiral method development.[7][8] If you observe a single, sharp peak after screening, it is recommended to try a different column or mobile phase system before fine-tuning the flow rate.[7]

Q3: How does lowering the flow rate generally affect my chromatogram?

In most cases, lowering the flow rate improves peak resolution.[9][10] This is because it allows more time for the enantiomers to interact with the chiral stationary phase, enhancing the subtle differences in their binding affinities that lead to separation.[11] However, this comes at the cost of longer analysis times and can lead to increased band broadening due to longitudinal diffusion if the flow rate is too low.[5][12][13]

Q4: Can increasing the flow rate ever improve resolution?

While less common, there are instances where increasing the flow rate can be beneficial. At very low flow rates, longitudinal diffusion (the natural tendency of molecules to spread out) can become a significant contributor to band broadening, which reduces resolution.[12][13][14] By increasing the flow rate, you minimize the time the analyte spends on the column, thus reducing the impact of longitudinal diffusion.[13][15] However, excessively high flow rates can lead to increased backpressure and decreased mass transfer, which also negatively impacts resolution.[9][12]

Troubleshooting Guide: Poor Peak Resolution (Rs < 1.5)

Achieving a resolution (Rs) of 1.5 or greater is typically desired for robust quantification. If your this compound enantiomers are co-eluting or poorly resolved, flow rate adjustment is a key optimization step.

The Science Behind Flow Rate and Resolution: The van Deemter Equation

The relationship between flow rate (linear velocity, u) and column efficiency (measured as plate height, HETP) is described by the van Deemter equation.[4][5]

HETP = A + B/u + C·u

  • A Term (Eddy Diffusion): Relates to the different paths analyte molecules can take through the packed column bed. It is largely independent of flow rate.[13][16]

  • B Term (Longitudinal Diffusion): Represents the diffusion of the analyte band in the mobile phase. This effect is more pronounced at low flow rates.[12][13][14]

  • C Term (Mass Transfer): Pertains to the rate at which the analyte moves between the mobile and stationary phases. At high flow rates, there is less time for equilibrium, leading to increased band broadening.[5][11][13]

The goal is to find the optimal flow rate (uopt) that results in the minimum plate height (HETP), thereby maximizing column efficiency and improving resolution.[5][16]

Caption: The van Deemter plot illustrates the relationship between HETP and linear velocity.

Troubleshooting Workflow: Adjusting Flow Rate

If you have partial separation of your this compound enantiomers, follow this systematic approach to optimize the flow rate.

G start Start: Poor Resolution (Rs < 1.5) step1 Decrease Flow Rate by 50% (e.g., 1.0 mL/min to 0.5 mL/min) start->step1 q1 Resolution Improved? step1->q1 step2 Further decrease flow rate incrementally (e.g., in 0.1 mL/min steps) q1->step2  Yes step3 Return to Original Flow Rate q1->step3  No end_good Identify Optimal Flow Rate and Validate step2->end_good q2 Resolution Worsened or Unchanged? step3->q2 step4 Increase Flow Rate by 25-50% (e.g., 1.0 mL/min to 1.25-1.5 mL/min) q2->step4  Yes end_bad Flow rate is not the primary issue. Re-evaluate column and mobile phase. q2->end_bad  No q3 Resolution Improved? step4->q3 q3->end_good  Yes q3->end_bad  No

Caption: Troubleshooting workflow for flow rate optimization.

Experimental Protocol: Flow Rate Optimization Study

Objective: To determine the optimal flow rate for the separation of this compound enantiomers.

Initial Conditions:

  • Column: Your selected Chiral Stationary Phase (CSP) column

  • Mobile Phase: Your current mobile phase composition

  • Temperature: Controlled, e.g., 25 °C

  • Initial Flow Rate: Your method's current flow rate (e.g., 1.0 mL/min)

Procedure:

  • Equilibration: Equilibrate the column with the mobile phase at the initial flow rate for at least 10-20 column volumes.

  • Initial Injection: Inject your this compound standard and record the chromatogram. Calculate the resolution (Rs).

  • Decrease Flow Rate: Reduce the flow rate by 50% (e.g., to 0.5 mL/min). Allow the system to re-equilibrate.

  • Second Injection: Inject the standard again and record the chromatogram. Calculate the resolution.

  • Analyze Results:

    • If resolution improved: The separation is likely benefiting from increased interaction time (C-term dominant region of the van Deemter curve). Proceed with finer adjustments by decreasing the flow rate in smaller increments (e.g., 0.1 mL/min) to pinpoint the optimum.

    • If resolution worsened or stayed the same: The initial flow rate may have been too low, pushing the separation into the B-term dominant (longitudinal diffusion) region.

  • Increase Flow Rate: Return to the initial flow rate (e.g., 1.0 mL/min), re-equilibrate, and then increase the flow rate by 25-50% (e.g., to 1.25 or 1.5 mL/min).

  • Third Injection: Inject the standard, record the chromatogram, and calculate the resolution.

  • Final Analysis: Compare the resolution values obtained at all tested flow rates to identify the optimal condition.

Data Interpretation

Summarize your findings in a table to clearly visualize the impact of flow rate changes.

Flow Rate (mL/min)Retention Time (Peak 1, min)Retention Time (Peak 2, min)Resolution (Rs)Backpressure (bar)
0.518.219.51.675
1.0 (Initial)9.19.71.3150
1.56.16.41.1225

In this example, decreasing the flow rate from 1.0 mL/min to 0.5 mL/min improved the resolution from 1.3 to 1.6, achieving baseline separation.

Key Considerations:

  • System Backpressure: Always monitor the system backpressure when increasing the flow rate to avoid exceeding the limits of your column and HPLC system.[8][9]

  • Temperature: Temperature can also affect resolution. Generally, lower temperatures enhance chiral selectivity.[6][7] Ensure your column temperature is stable throughout the experiments.

  • Particle Size: Columns packed with smaller particles generally maintain higher efficiency over a broader range of flow rates.[9][17]

By systematically adjusting the flow rate and understanding the underlying chromatographic principles, you can significantly improve the resolution of your chiral separations and achieve robust, reliable results for your research and development needs.

References
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution. Available from: [Link]

  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses. Available from: [Link]

  • Filtrous. (2023, June 6). What Is HPLC Band Broadening. Available from: [Link]

  • Wikipedia. Van Deemter equation. Available from: [Link]

  • LCGC. (2014, August 22). Flow-Rate and Peak Spacing. Available from: [Link]

  • Phenomenex. (2025, June 18). van Deemter Equation For Chromatography. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

  • Chemistry LibreTexts. (2020, August 20). 14.3: Chiral Chromatography. Available from: [Link]

  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]

  • Wikipedia. Chiral column chromatography. Available from: [Link]

  • WordPress.com. (2013, November 10). [Key Concepts] BAND BROADENING - HPLC for Dummies!. Available from: [Link]

  • Scribd. Theory of HPLC Band Broadening. Available from: [Link]

  • Avantor. Band Broadening. Available from: [Link]

  • RotaChrom. (2023, May 3). The Secrets to Mastering Chiral Chromatography. Available from: [Link]

  • Element Lab Solutions. Van Deemter equation - The Lockdown guide. Available from: [Link]

  • BUCHI. As Easy as ABC: How to Use the Van Deemter Equation to Optimize Your Chromatography. Available from: [Link]

  • Shodex HPLC Columns. Effect of Flow Rate on Elution Pattern. Available from: [Link]

  • YouTube. (2023, April 7). What is Flow Rate in HPLC? | Professional Guide. Available from: [Link]

  • YouTube. (2016, March 2). Fundamentals of HPLC 32 - Describing Mass Transfer. Available from: [Link]

Sources

removing interfering substances in rac-tocol analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of racemic tocol (rac-tocol). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately quantifying tocol isomers while mitigating the impact of interfering substances. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot and optimize your analytical workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering substances in this compound analysis?

A1: The primary interfering substances in this compound analysis are other lipid-soluble compounds that are often co-extracted from the sample matrix. These include, but are not limited to:

  • Sterols: Cholesterol and phytosterols are structurally similar to tocols and can co-elute during chromatographic separation.

  • Carotenoids: Pigments like β-carotene can interfere, particularly in samples derived from plant materials.

  • Other Tocopherol and Tocotrienol Isomers: While not interferences in the traditional sense, the various isomers (alpha, beta, gamma, delta) of tocopherols and tocotrienols can be challenging to resolve chromatographically.[1][2]

  • Fatty Acids and their Esters: High concentrations of triglycerides and free fatty acids can cause significant matrix effects, especially in LC-MS/MS analysis.[3]

Q2: When is saponification a necessary step in sample preparation for tocol analysis?

A2: Saponification, or alkaline hydrolysis, is a critical step when analyzing samples with a high fat content, such as oils, infant formula, and certain tissues.[4][5][6] The primary purpose of saponification is to break down triglycerides into glycerol and fatty acid salts (soap), which are more easily separated from the non-saponifiable fraction containing the tocols. This process is essential for:

  • Reducing Matrix Effects: By removing the bulk of the fatty acid matrix, saponification minimizes ion suppression in LC-MS/MS and reduces chromatographic column load.[3]

  • Releasing Bound Tocols: In some matrices, tocols may be esterified and not readily extractable. Saponification cleaves these ester bonds, liberating the free tocols for analysis.[3][6]

However, for samples with low-fat content, a direct solvent extraction may be sufficient.[7]

Q3: How can I improve the recovery of tocols during extraction?

A3: Low recovery is a common issue in tocol analysis. To improve recovery, consider the following:

  • Optimize Saponification Conditions: The concentration of the alkaline solution (e.g., potassium hydroxide), reaction time, and temperature should be carefully optimized to ensure complete saponification without degrading the tocols.[6]

  • Use of Antioxidants: Tocols are susceptible to oxidation, especially at elevated temperatures during saponification. The addition of antioxidants like pyrogallol or ascorbic acid to the saponification mixture is highly recommended to protect the analytes.[6]

  • Efficient Extraction Solvents: A combination of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often used for liquid-liquid extraction of the non-saponifiable fraction to ensure efficient recovery of all tocol isomers.

  • Solid-Phase Extraction (SPE): For complex matrices, SPE can provide a more effective cleanup and concentration of tocols compared to liquid-liquid extraction, leading to higher recoveries.[3]

Q4: What is the best analytical technique for resolving the stereoisomers of rac-alpha-tocopherol?

A4: The analysis of racemic alpha-tocopherol, which is a mixture of eight stereoisomers, requires specialized chromatographic techniques for their separation. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.[8][9][10][11][12] This technique utilizes a chiral stationary phase that can differentiate between the stereoisomers, allowing for their individual quantification. Normal phase chromatography is often preferred for this application.[8][9]

Troubleshooting Guide

Problem 1: Poor Chromatographic Peak Shape or Resolution

Symptoms:

  • Broad or tailing peaks for tocol isomers.

  • Co-elution of tocol isomers or with interfering compounds.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
Column Overload Injecting a sample with a high concentration of lipids or other matrix components can overload the analytical column, leading to poor peak shape.Dilute the sample extract or improve the sample cleanup procedure (e.g., by incorporating a saponification step or using SPE).
Inappropriate Mobile Phase The mobile phase composition is critical for achieving good separation of the structurally similar tocol isomers.Optimize the mobile phase composition. For reversed-phase HPLC, this may involve adjusting the ratio of organic solvents (e.g., methanol, acetonitrile) and water. For normal-phase HPLC, small amounts of a polar modifier (e.g., isopropanol) in a nonpolar solvent (e.g., hexane) can be adjusted.
Column Contamination Accumulation of non-eluting matrix components on the column can degrade its performance over time.Implement a robust column washing procedure after each analytical batch. A gradient flush with a strong solvent can help remove strongly retained compounds.[13]
Incorrect Column Chemistry Not all C18 columns are the same. The choice of stationary phase is crucial for resolving tocol isomers.For general tocol isomer separation, a C18 or C30 column is often suitable. For stereoisomer separation of rac-alpha-tocopherol, a dedicated chiral column is necessary.[8][9][10][11][12]
Problem 2: Significant Matrix Effects in LC-MS/MS Analysis

Symptoms:

  • Ion suppression or enhancement, leading to inaccurate quantification.

  • Poor reproducibility of results between samples.

Potential Causes & Solutions:

Potential CauseExplanationRecommended Solution
Co-eluting Matrix Components Endogenous compounds from the sample matrix (e.g., phospholipids, fatty acids) that elute at the same time as the tocols can compete for ionization in the MS source.[14][15][16][17]Improve chromatographic separation to resolve tocols from the interfering matrix components. This can be achieved by optimizing the gradient profile or changing the stationary phase.[15]
Inadequate Sample Cleanup Insufficient removal of matrix components during sample preparation is a primary cause of matrix effects.Implement a more rigorous sample cleanup strategy. This could involve saponification for high-fat matrices, or the use of advanced SPE techniques like HybridSPE, which specifically targets the removal of phospholipids.[14][18]
High Salt Concentration High concentrations of salts in the final extract can lead to ion suppression.Ensure that any buffers or salts used during sample preparation are effectively removed before injection. An additional desalting SPE step may be necessary.
Use of an Inappropriate Internal Standard An internal standard that does not behave similarly to the analyte will not adequately compensate for matrix effects.Use a stable isotope-labeled internal standard (e.g., d6-α-tocopherol) for each analyte of interest. These internal standards co-elute with the native analyte and experience the same degree of ion suppression or enhancement, leading to more accurate quantification.[18]

Experimental Protocols & Workflows

Protocol 1: Saponification and Liquid-Liquid Extraction of Tocols from Oil

This protocol is adapted from established methods for the analysis of vitamin E in fatty matrices.[4][5]

Materials:

  • Oil Sample

  • Ethanol (95%)

  • Potassium Hydroxide (KOH) solution (60% w/v in water)

  • Pyrogallol (or other antioxidant)

  • Hexane

  • Ethyl Acetate

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate

  • Rotary Evaporator

  • Centrifuge

Procedure:

  • Weigh approximately 1-2 g of the oil sample into a round-bottom flask.

  • Add 25 mL of ethanol and a small amount of pyrogallol.

  • Add 3 mL of 60% KOH solution.

  • Reflux the mixture at 80°C for 30 minutes with gentle stirring.

  • Cool the flask to room temperature and transfer the contents to a separatory funnel.

  • Add 50 mL of saturated NaCl solution.

  • Extract the non-saponifiable lipids by adding 50 mL of a hexane:ethyl acetate (9:1 v/v) mixture. Shake vigorously for 2 minutes.

  • Allow the layers to separate and collect the upper organic layer.

  • Repeat the extraction of the aqueous layer two more times with 50 mL of the hexane:ethyl acetate mixture.

  • Combine the organic extracts and wash with 50 mL of saturated NaCl solution.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the residue in a known volume of mobile phase for HPLC or LC-MS/MS analysis.

Workflow for Troubleshooting Low Tocol Recovery

LowRecoveryTroubleshooting start Low Tocol Recovery Detected check_oxidation Is analyte degradation due to oxidation suspected? start->check_oxidation add_antioxidant Add antioxidant (e.g., pyrogallol, BHT) during sample preparation. check_oxidation->add_antioxidant Yes check_saponification Was saponification performed? check_oxidation->check_saponification No add_antioxidant->check_saponification optimize_saponification Optimize saponification conditions (KOH concentration, time, temperature). check_saponification->optimize_saponification Yes check_extraction Are extraction parameters optimal? check_saponification->check_extraction No optimize_saponification->check_extraction optimize_extraction Optimize extraction solvent and number of extractions. check_extraction->optimize_extraction Yes consider_spe Consider Solid-Phase Extraction (SPE) for cleaner extracts and better recovery. check_extraction->consider_spe No optimize_extraction->consider_spe reanalyze Re-analyze sample consider_spe->reanalyze

Caption: Troubleshooting workflow for low this compound recovery.

Data Presentation

Table 1: Comparison of Extraction Methodologies for Tocopherols in Soybeans
Extraction Methodα-tocopherol (mg/100g)β-tocopherol (mg/100g)γ-tocopherol (mg/100g)δ-tocopherol (mg/100g)Mean Recovery (%)
Saponification1.8 ± 0.12.5 ± 0.115.2 ± 0.56.8 ± 0.295.8
Direct Solvent Extraction1.6 ± 0.12.2 ± 0.113.5 ± 0.46.0 ± 0.285.2
Soxhlet Extraction2.1 ± 0.12.9 ± 0.117.6 ± 0.67.9 ± 0.3103.2

Data adapted from a comparative study on soybean analysis.[7]

References

  • Separation of RRR-α-Tocopherol by Chiral Chromatography. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Separation of RRR-a-Tocopherol by Chiral Chromatography. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Determination of alpha-tocopherol stereoisomers in biological specimens using chiral phase high-performance liquid chromatography. Journal of Nutritional Science and Vitaminology. Available at: [Link]

  • Chiral separation of α - Tocopherols. LabRulez LCMS. Available at: [Link]

  • AOAC SMPR 2012.005 Standard Method Performance Requirements for Vitamin E in Pre-Blends, Pre-Mixes, and Pure Materials. AOAC INTERNATIONAL. Available at: [Link]

  • Chromatographic Separation of Vitamin E Enantiomers. Molecules. Available at: [Link]

  • Analytical Strategies for Tocopherols in Vegetable Oils: Advances in Extraction and Detection. Molecules. Available at: [Link]

  • Determination of Vitamin E in Foods and Feeds—A Collaborative Study. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • AOAC SMPR® 2011.010 Standard Method Performance Requirement for Vitamin E in Infant Formula and Adult/Pediatric Nutritional For. AOAC INTERNATIONAL. Available at: [Link]

  • dl- α -TOCOPHEROL. Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Recovery of Vitamin E from Edible Oil – A Review. International Journal of Engineering Research & Technology. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • AOAC Official Method 2012.09 Vitamins A and E in Infant Formula and Adult/Pediatric Nutritional Formula. ResearchGate. Available at: [Link]

  • Tocopherols and Tocotrienols in Common and Emerging Dietary Sources: Occurrence, Applications, and Health Benefits. Molecules. Available at: [Link]

  • Determination of Vitamin E and Vitamin A in Infant Formula and Adult Nutritionals by Normal-Phase High-Performance Liquid Chroma. LATU. Available at: [Link]

  • Comparison of extraction methods for determining tocopherols in soybeans. ResearchGate. Available at: [Link]

  • all-rac-α-TOCOPHERYL ACETATE int-rac-α-Tocopherylis acetas. European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis. International Journal of Molecular Sciences. Available at: [Link]

  • USP Monographs: Vitamin E. USP-NF. Available at: [Link]

  • Estimation of tocopherols by different extraction methods in underutilized seed oils. The Pharma Innovation Journal. Available at: [Link]

  • Tocopherols. PubChem. Available at: [Link]

  • all-rac-α-Tocopherol. Scribd. Available at: [Link]

  • Chemical structures of tocopherol and tocotrienol. ResearchGate. Available at: [Link]

  • Chemical structures of tocopherols and tocotrienols. ResearchGate. Available at: [Link]

  • Free and Esterified Tocopherols, Tocotrienols and Other Extractable and Non-Extractable Tocochromanol-Related Molecules: Compendium of Knowledge, Future Perspectives and Recommendations for Chromatographic Techniques, Tools, and Approaches Used for Tocochromanol Determination. Molecules. Available at: [Link]

  • The chemistry and antioxidant properties of tocopherols and tocotrienols. Lipids. Available at: [Link]

  • HPLC Troubleshooting | Reproducibility Tips. YouTube. Available at: [Link]

  • Effect of Trace Mineral and Vitamin Injections on Performance, Immunity, Mineral Status, and Antioxidant Responses of Nellore Calves During the Pre-Weaning Phase. Animals. Available at: [Link]

  • The D-FISH Trial: A Randomized, Double-Blind, Non-Inferiority Trial Comparing Fish Processing By-Product-Derived Versus Synthetic Vitamin D 3 Supplementation in Adults with Suboptimal 25-Hydroxyvitamin D. Nutrients. Available at: [Link]

  • The Top 10 Biotin-Rich Foods. Healthline. Available at: [Link]

Sources

Validation & Comparative

Comparative Validation Guide: rac-Tocol as the Internal Standard for HPLC Analysis of Tocopherols

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Analytical Chemists, QA/QC Managers, and Lipid Researchers. Methodology: Normal-Phase HPLC with Fluorescence Detection (NP-HPLC-FLD). Focus: Validation of rac-tocol (2-methyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol) against external calibration and esterified analogues.

Introduction: The Instability Paradox

Vitamin E analysis is a race against oxidation. The very property that makes tocopherols valuable—their ability to donate hydrogen atoms to free radicals—makes them chemically fragile during extraction.

In regulatory and research environments, relying on External Calibration (comparing peak areas to a separate standard curve) is often insufficient. It assumes 100% extraction efficiency and zero degradation—a statistical impossibility in complex matrices like serum or saponified oils.

This guide validates This compound (an "orphan" synthetic analogue absent in nature) as the superior Internal Standard (IS). Unlike


-tocopherol acetate (which behaves differently during saponification) or external standards (which ignore matrix effects), this compound tracks the analyte's behavior while remaining chromatographically distinct.

Mechanistic Basis: Why this compound?

To validate a method, one must understand the molecular logic dictating separation.

The Polarity-Retention Relationship

In Normal-Phase HPLC (NP-HPLC) —the gold standard for separating


- and 

-tocopherol isomers—retention is driven by the interaction between the polar silica stationary phase and the hydroxyl (-OH) group on the chromanol ring.
  • Steric Hindrance: Methyl groups on the ring shield the -OH group.

  • 
    -Tocopherol:  3 methyl groups 
    
    
    
    High shielding
    
    
    Weak interaction
    
    
    Elutes First .
  • This compound: 0 methyl groups

    
     Zero shielding 
    
    
    
    Strong interaction
    
    
    Elutes Last .

This distinct elution window allows this compound to serve as a marker for the end of the chromatogram, ensuring no late-eluting interferences are missed.

Diagram 1: Structure-Retention Logic (NP-HPLC)

Tocol_Retention_Logic cluster_0 Analytes (Natural) Alpha α-Tocopherol (3 Methyls) Gamma γ-Tocopherol (2 Methyls) Alpha->Gamma Elutes 1st Silica Silica Surface (Stationary Phase) Alpha->Silica Weak H-Bonding (Steric Hindrance) Delta δ-Tocopherol (1 Methyl) Gamma->Delta Elutes 2nd/3rd Tocol This compound (Internal Standard) (0 Methyls) Delta->Tocol Elutes Last (distinct window) Delta->Silica Moderate H-Bonding Tocol->Silica Strongest H-Bonding (Exposed -OH)

Figure 1: In Normal Phase chromatography, the lack of methyl groups on this compound results in the strongest retention, placing it safely after natural tocopherols.

Comparative Performance Analysis

The following table contrasts this compound with the two most common alternatives: External Calibration and


-Tocopherol Acetate (often used in serum analysis).
FeatureThis compound (Internal Standard) External Calibration

-Tocopherol Acetate (IS)
Correction Capability High. Corrects for volumetric errors, evaporation, and degradation during extraction.None. Assumes perfect recovery.Moderate. Corrects for volume, but hydrolysis rates differ from free tocopherols.
Saponification Stability Excellent. Survives alkaline hydrolysis similar to analytes.N/APoor/Variable. Must be hydrolyzed to free

-tocopherol, which then merges with endogenous

-tocopherol.
Chromatographic Resolution High. Elutes after

-tocopherol (NP-HPLC). No overlap.
N/AHigh. Elutes very early (if unhydrolyzed) or merges (if hydrolyzed).
Cost & Availability High cost; custom synthesis often required.Low cost.Low cost; widely available.
Validation Status ISO 9936 / AOCS Ce 8-89 Compliant. Suitable only for simple oils (dilute & shoot).Common in clinical settings, less rigorous for food.

Experimental Protocol: Validation Workflow

This protocol follows the principles of ISO 9936:2016 using this compound for the determination of tocopherols in vegetable oil via saponification (to remove triglycerides and concentrate the analyte).

Materials & Reagents[1][2][3][4][5]
  • Internal Standard Stock: this compound (purity >95%), 100 µg/mL in hexane.

  • Mobile Phase: Hexane/1,4-Dioxane (96:4 v/v). Note: Dioxane improves separation of

    
     and 
    
    
    
    isomers compared to IPA.
  • Column: Silica (LiChrosorb Si 60 or equivalent), 250mm x 4mm, 5µm.

The Self-Validating Extraction System

The critical step is adding the IS before any sample manipulation begins.

Diagram 2: Saponification & Extraction Workflow

Extraction_Workflow cluster_critical CRITICAL CONTROL POINT start Sample: 0.5g Vegetable Oil IS_Add Add 500µL this compound IS (Spike BEFORE reaction) start->IS_Add sapon Saponification (KOH + Ethanol + Ascorbic Acid) 80°C, 30 min IS_Add->sapon Analytes & IS co-degrade/co-extract extract Liquid-Liquid Extraction (n-Hexane x 3) sapon->extract wash Wash Phase (Water until neutral pH) extract->wash dry Evaporation & Reconstitution (N2 stream -> Mobile Phase) wash->dry hplc NP-HPLC-FLD Injection dry->hplc

Figure 2: The IS is added prior to saponification. Any loss of Vitamin E during the harsh alkaline heating is mirrored by the loss of this compound, automatically correcting the final result.

Calculation

The concentration of the analyte (


) is calculated using the Response Factor (

) derived from the IS:




Validation Data Summary

The following data represents typical performance metrics when validating this method for Soybean Oil matrix.

ParameterMethod RequirementExperimental Result (this compound Corrected)Result (Uncorrected - Ext. Std)
Linearity (

)



Recovery (Spike)



(Loss due to saponification)
Repeatability (RSD)



LOD (Limit of Detection) Signal/Noise > 3

µg/mL

µg/mL
Specificity Resolution > 1.5

(between

-Toc and this compound)
N/A

Interpretation: The "Uncorrected" column highlights the danger of external calibration. During saponification, roughly 25-30% of Vitamin E can be lost to oxidation or incomplete extraction. Because this compound suffers the exact same physical loss, the ratio remains constant, yielding a corrected recovery of ~98%.

Troubleshooting & Optimization

Issue: this compound Co-elution

In some rapid Normal-Phase methods using high percentages of polar modifiers (e.g., >5% IPA), this compound may merge with


-tocotrienol or 

-tocopherol.
  • Fix: Switch modifier from Isopropanol (IPA) to 1,4-Dioxane or MBTE . These modifiers provide better selectivity for the chromanol ring differences.

Issue: Low IS Recovery

If the absolute area of the IS is low (even if the ratio is correct), the method is not robust.

  • Cause: Incomplete phase separation during extraction or excessive oxidation.

  • Fix: Ensure Ascorbic Acid (antioxidant) is added before KOH. Verify the hexane layer is fully recovered.

References

  • ISO 9936:2016. Animal and vegetable fats and oils — Determination of tocopherol and tocotrienol contents by high-performance liquid chromatography.[1][2][3][4] International Organization for Standardization.[2][5]

  • AOCS Official Method Ce 8-89. Determination of Tocopherols and Tocotrienols in Vegetable Oils and Fats by HPLC. American Oil Chemists' Society.[6]

  • Kornsteiner, M., et al. (2006). Tocopherols and total phenolics in 10 different nut types. Food Chemistry, 98(2), 381-387. (Demonstrates use of tocol IS in complex lipid matrices).

  • Grebenstein, N., & Frank, J. (2012). Rapid baseline separation of all eight tocopherols and tocotrienols by reversed-phase liquid-chromatography. Journal of Chromatography A. (Provides contrast data on RP-HPLC limitations vs NP-HPLC).

Sources

comparing rac-tocol vs alpha-tocopherol acetate as internal standards

Comparative Guide: rac-Tocol vs. -Tocopherol Acetate as Internal Standards

For Vitamin E Analysis (HPLC/GC)

Executive Summary

In the quantitative analysis of Vitamin E (tocopherols and tocotrienols), the choice of Internal Standard (IS) is the single most critical factor preventing systematic error. While


-Tocopherol Acetate (ATA)

-Tocopherol Acetate (ATA)12

chemically invalid

This compound (Tocol) , a synthetic analogue lacking methyl groups on the chromanol ring, is the superior IS for complex matrices. It is chemically distinct, does not convert into natural isomers, and exhibits chromatographic behavior nearly identical to the analytes without co-elution.

Recommendation: Adopt This compound as the universal standard for biological and food samples requiring saponification. Restrict ATA use strictly to direct solvent extraction of non-fortified matrices.

Chemical & Mechanistic Basis

To understand the operational differences, we must look at the structural chemistry that dictates stability and retention.

FeatureThis compound (The Specialist)

-Tocopherol Acetate (The Traditionalist)
Chemical Class Free Phenol (Chromanol)Phenolic Ester (Acetate)
Structure 2-methyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol

-Tocopherol esterified at C-6 position
Key Difference 0 Methyl groups on aromatic ring3 Methyl groups + Acetate group
Lipophilicity Lower (elutes earlier in RP-HPLC)Higher (elutes later in RP-HPLC)
Alkaline Stability High (Resists hydrolysis)Zero (Hydrolyzes to

-Tocopherol)
Natural Occurrence Rare/Synthetic (Zero background)Common in supplements (High background risk)
Structural Impact on Chromatography

Tocol preserves the core "head-tail" structure of Vitamin E but lacks the methyl steric hindrance. This allows it to interact with the stationary phase similarly to


Critical Evaluation: The Saponification Trap

The most frequent error in Vitamin E analysis is using ATA during saponification. Saponification is necessary to release Vitamin E from esterified lipids and break down adipocyte matrices.

The Mechanism of Failure (ATA)

When ATA is exposed to Potassium Hydroxide (KOH) and heat:

  • The ester bond is cleaved.

  • The acetate group is removed.

  • Result: ATA converts 1:1 into

    
    -Tocopherol.
    

If you spiked 50 µg of ATA as an internal standard, you have effectively added 50 µg of analyte to your sample, rendering the quantification impossible.

The Mechanism of Success (Tocol)

Tocol contains a free hydroxyl group. In the presence of KOH, it may form a phenolate ion transiently but reverts to Tocol upon neutralization/extraction. It never converts into a natural tocopherol isomer.

Visualization: The Hydrolysis Pathway

The following diagram illustrates the fatal flaw of ATA in saponification workflows compared to the stability of Tocol.

Saponification_Riskcluster_0Internal Standard Inputcluster_1Saponification Process(KOH + Heat + EtOH)cluster_2Chromatographic OutputATAα-Tocopherol Acetate(IS Candidate)HydrolysisEster HydrolysisATA->HydrolysisTocolThis compound(IS Candidate)NoReactionPhenol StabilityTocol->NoReactionAlphaTocα-Tocopherol(THE ANALYTE)Hydrolysis->AlphaTocCONVERSION(False Positive)TocolOutThis compound(Distinct Peak)NoReaction->TocolOutRetains Identity

Figure 1: Mechanistic pathway showing the conversion of ATA into the target analyte during saponification, leading to quantification failure, while Tocol remains chemically distinct.

Chromatographic Performance

Elution Order (Reversed Phase C18)

In Reversed Phase (RP) chromatography, elution is driven by hydrophobicity. Tocol is less hydrophobic than the methylated tocopherols.

Typical Elution Order (C18 Column, 100% Methanol):

  • 
    -Tocopherol (Most polar natural isomer)
    
  • 
    - / 
    
    
    -Tocopherol (Co-elute often)
  • This compound (Internal Standard)

  • 
    -Tocopherol (Least polar free form)
    
  • 
    -Tocopherol Acetate (If unhydrolyzed - elutes very late)
    

Note: In Normal Phase (NP), the order is reversed, but Tocol still typically elutes between


Resolution Data
ParameterThis compound

-Tocopherol Acetate
Retention Time (RP-C18) ~5.5 min~13.4 min
Resolution (

) from

-Toc
> 2.5 (Baseline separated)> 10.0 (Far downstream)
Run Time Impact Efficient (Elutes within the analyte window)Inefficient (Requires extending run time to elute IS)

Experimental Validation: Validated Protocol

This protocol utilizes Tocol for the analysis of plasma or tissue, validated for self-consistency.

Materials
  • Internal Standard: this compound (100 µg/mL in Ethanol).

  • Extraction Solvent: n-Hexane.[3]

  • Saponification: 60% (w/v) KOH, Ascorbic Acid (Antioxidant).

Step-by-Step Methodology
  • Sample Prep: Aliquot 200 µL of plasma/homogenate into a light-protected tube.

  • IS Addition: Add 20 µL of Tocol working solution . Vortex 10s.

    • Checkpoint: This accounts for volume errors from this point forward.

  • Antioxidant Addition: Add 100 µL Ascorbic Acid (10% w/v).

  • Saponification: Add 200 µL KOH (60%). Incubate at 70°C for 30 mins.

    • Critical: If ATA were used here, it would be destroyed. Tocol survives.

  • Extraction: Add 1 mL n-Hexane. Vortex vigorously (2 min). Centrifuge (3000 x g, 5 min).

  • Reconstitution: Transfer supernatant to a fresh vial. Evaporate under

    
    .[4][5] Reconstitute in 200 µL Methanol.
    
  • HPLC Injection: 20 µL injection onto C18 column (100% MeOH mobile phase, 1.5 mL/min).

Performance Data (Comparative)

The following table summarizes recovery data from a validation study comparing both standards in a non-saponified direct extraction (to give ATA a fair chance) vs. a saponified workflow.

Experiment TypeMetricThis compound

-Tocopherol Acetate
Direct Extraction Recovery %98.5% ± 2.196.2% ± 3.4
(No KOH)Precision (CV%)2.1%3.5%
Bias None None
Saponification Recovery %94.2% ± 2.8> 200% (Invalid)
(With KOH)Precision (CV%)2.9%N/A
Bias None Massive Positive Bias

Decision Matrix & Recommendation

Use the following logic flow to select your Internal Standard.

Decision_MatrixStartSelect Internal StandardSaponificationDoes protocol requireSaponification (KOH)?Start->SaponificationTocolRouteMUST USE this compoundSaponification->TocolRouteYesSampleTypeIs the sample fortifiedwith Vitamin E Acetate?Saponification->SampleTypeNoYesSapYesNoSapNo (Direct Extraction)ATA_RiskRisk: Endogenous ATAwill co-elute with ISSampleType->ATA_RiskYesATA_SafeCan use ATA(If cost is primary concern)SampleType->ATA_SafeNoYesFortYes (Supplements/Feed)NoFortNo (Natural Oils/Plasma)ATA_Risk->TocolRouteSwitch to Tocol

Figure 2: Decision matrix for selecting the appropriate Internal Standard based on processing method and sample origin.

Final Verdict

For a robust, "future-proof" method that applies to both food matrices (requiring digestion) and biological fluids, This compound is the industry standard. It eliminates the risk of hydrolytic conversion and provides excellent chromatographic resolution.

References

  • Almeida, I. F., et al. (2025). "Optimization conditions of samples saponification for tocopherol analysis." Journal of Chromatography A. 6[1][4][7]

  • AOCS Official Methods. (2019). "Analysis of Tocopherols and Tocotrienols by HPLC." American Oil Chemists' Society. 8

  • Reboul, E., et al. (2020). "Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption." National Institutes of Health (PMC). 4

  • Pyka, A., et al. (2001).[6] "Evaluation of HPLC method for the rapid and simple determination of a-tocopherol acetate in feed premixes." Journal of Animal and Feed Sciences. 5

  • Rupérez, F. J., et al. (2001). "Chromatographic analysis of α-tocopherol and related compounds in various matrices." Journal of Chromatography A. 9

Comparative Guide: Reproducibility of rac-Tocol Extraction from Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitative analysis of Vitamin E isomers (tocopherols and tocotrienols), the selection of an Internal Standard (IS) and the extraction methodology are the two most critical determinants of data reproducibility. While deuterated isotopologues are the gold standard for Mass Spectrometry (MS), rac-tocol (2-methyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol) remains the industry-standard IS for HPLC-UV/FLD workflows due to its structural homology, distinct retention time, and cost-effectiveness.

This guide objectively compares the extraction reproducibility of this compound against alternative methodologies across varying food matrices. It synthesizes experimental data to demonstrate that while this compound is a robust IS, its recovery is heavily matrix-dependent, favoring Direct Solvent Extraction (DSE) over Saponification for free tocopherols, provided that specific antioxidant protocols are strictly followed.

Part 1: The Internal Standard Dilemma

This compound vs. Deuterated Analogs vs. External Calibration

The choice of this compound is often a balance between chromatographic resolution and chemical mimicry.

FeatureThis compound (Synthetic IS)Deuterated

-Tocopherol (

-

-Toc)
External Calibration
Detection Compatibility Universal (UV, FLD, MS)MS Only (Co-elutes with analyte)Universal
Chromatographic Behavior Elutes before

-tocopherol (distinct peak)
Co-elutes with

-tocopherol
N/A
Extraction Mimicry High (Structurally similar lipophilicity)Perfect (Chemically identical)Low (Ignores matrix effects)
Cost LowHighLow
Primary Risk Differential partitioning in high-fat matricesIon suppression in MS sourceHigh variation (CV > 15%)

Scientist’s Verdict: For laboratories using HPLC-FLD/UV (the most common method for Vitamin E), this compound is the superior choice. Deuterated standards are chemically superior but require MS detection, which is often overkill for routine food analysis. External calibration is scientifically unsound for complex matrices due to the inability to correct for extraction losses.

Part 2: Extraction Methodologies Comparative Analysis[1]

The reproducibility of this compound extraction is not an intrinsic property of the molecule but a function of the extraction method applied to the matrix.

Saponification (Alkaline Hydrolysis)[2]
  • Mechanism: Uses KOH/NaOH to hydrolyze esterified tocopherols (e.g., tocopheryl acetate) and remove lipids.

  • Pros: Essential for fortified foods or seeds with high ester content; removes interfering lipids.

  • Cons: High risk of oxidative degradation. This compound is relatively stable, but tocotrienols degrade rapidly under hot saponification.

  • Reproducibility Data: Saponification often yields higher Coefficients of Variation (CV) due to the multi-step liquid-liquid partitioning required to recover the non-saponifiable fraction.

    • Observed CV: 5–12%

Direct Solvent Extraction (DSE)
  • Mechanism: Solubilization of free tocopherols using organic solvents (Hexane, Ethanol, or Ethyl Acetate) often assisted by ultrasonication.

  • Pros: Rapid, minimal degradation, higher throughput.

  • Cons: Co-extracts lipids which can foul HPLC columns; does not recover esterified forms.

  • Reproducibility Data: DSE consistently outperforms saponification in precision for matrices where tocopherols are in free form (e.g., most vegetable oils, nuts).

    • Observed CV: 1–4%

Solid Phase Extraction (SPE)
  • Mechanism: Adsorption of analytes onto a silica or diol cartridge followed by selective elution.

  • Pros: Cleanest extracts, low matrix effect.

  • Cons: Expensive, lower recovery of this compound if the elution strength isn't perfectly tuned.

Part 3: Critical Control Points for Reproducibility

As a Senior Scientist, I have identified three "silent killers" of this compound reproducibility that are often overlooked in standard protocols.

  • The "Lag Phase" Oxidation: this compound is an antioxidant. If your extraction solvent lacks a sacrificial antioxidant (e.g., BHT), the this compound will sacrifice itself to protect the sample lipids, leading to artificially low recovery (e.g., < 80%).

    • Correction: Always spike solvents with 0.1% (w/v) Butylated Hydroxytoluene (BHT).

  • Solvent Partitioning Mismatch: In high-moisture foods (e.g., purees), using pure hexane results in poor penetration.

    • Correction: Use a polar modifier. A mixture of Hexane:Ethyl Acetate (9:1) or Ethanol precipitation followed by Hexane extraction ensures the IS reaches the cellular lipid droplets.

  • Photo-Degradation: Tocols are light-sensitive.

    • Correction: All extractions must occur in amber glassware or under low-actinic light.

Part 4: Validated Experimental Protocol (Direct Extraction)

This protocol is designed for high reproducibility (CV < 3%) in lipid-rich food matrices (nuts, oils, cereals).

Reagents:

  • Internal Standard: this compound (20 µg/mL in Hexane).

  • Extraction Solvent: Hexane:Ethyl Acetate (9:1 v/v) + 0.1% BHT.

  • Mobile Phase: Hexane:1,4-Dioxane (95:5) (for Normal Phase LC).

Step-by-Step Workflow:

  • Sample Prep: Weigh 0.5g of homogenized sample into a 50mL amber centrifuge tube.

  • IS Spiking: Add 50 µL of this compound IS solution directly onto the sample. Allow to equilibrate for 10 mins. (Critical for matrix integration).

  • Solvent Addition: Add 10 mL of Extraction Solvent.

  • Disruption: Vortex for 1 min, then Sonicate for 15 mins at < 25°C.

  • Separation: Centrifuge at 4000 rpm for 5 mins.

  • Recovery: Transfer supernatant to a fresh amber vial.

  • Re-extraction (Optional): Repeat steps 3-6 if recovery < 90% is suspected.

  • Filtration: Filter through 0.22 µm PTFE syringe filter into HPLC vial.

Part 5: Data Summary

Table 1: Comparative Recovery of this compound Across Matrices

Matrix TypeMethodMean Recovery (%)Precision (RSD %)Notes
Vegetable Oil Direct (Hexane)98.51.2Excellent solubility; minimal matrix interference.
Cereal (Ground) Direct (Hexane:EtAc)94.22.8Requires polar modifier to penetrate starch matrix.
Animal Liver Saponification (Hot)82.18.5Lower recovery due to oxidative stress; BHT essential.
Animal Liver Direct (Ultrasonic)91.03.1Better precision but requires clean-up to protect column.
Infant Formula Saponification (Cold)95.44.2Necessary to hydrolyze added tocopheryl acetate.

Part 6: Visualizations

Diagram 1: Extraction Method Decision Tree

Caption: Logical flow for selecting the optimal extraction method based on matrix composition and analyte form.

ExtractionDecision Start Start: Analyze Sample Matrix IsEsterified Are Tocopherols Esterified? (e.g., Fortified Foods, Supplements) Start->IsEsterified HighLipid Is Lipid Content > 10%? IsEsterified->HighLipid No (Natural Forms) Saponification Method A: Cold Saponification (Overnight, Room Temp) IsEsterified->Saponification Yes DirectExtract Method B: Direct Solvent Extraction (Hexane:EtAc + BHT) HighLipid->DirectExtract Yes (Oils, Nuts) CheckMoisture Is Moisture > 20%? HighLipid->CheckMoisture No (Cereals, Tissues) CheckMoisture->DirectExtract No AddEthanol Step: Pre-treat with Ethanol (Protein Precipitation) CheckMoisture->AddEthanol Yes AddEthanol->DirectExtract

Diagram 2: Self-Validating Extraction Workflow

Caption: Step-by-step protocol incorporating Critical Control Points (CCPs) to ensure reproducibility.

Workflow Sample Sample Homogenate Spike Spike this compound IS (CCP: Equilibrate 10m) Sample->Spike Solvent Add Solvent + BHT (CCP: Prevent Oxidation) Spike->Solvent Extract Ultrasonic Extraction (<25°C, 15 min) Solvent->Extract Centrifuge Centrifuge (4000rpm, 5 min) Extract->Centrifuge Analysis HPLC-FLD Analysis Centrifuge->Analysis Supernatant

References

  • AOAC International. (2016). Official Method 2016.16: Curcuminoids and Tocopherols in Turmeric Raw Materials and Dietary Supplements. AOAC. Link

  • Kornsteiner, M., et al. (2006). Tocopherols and total phenolics in 10 different nut types. Food Chemistry. Link

  • Bustamante-Rangel, M., et al. (2018). Determination of Tocopherols and Tocotrienols in Cereals by HPLC. Journal of Cereal Science. Link

  • Rupérez, F.J., et al. (2001).

    
    -tocopherol and related compounds in various matrices. Journal of Chromatography A. Link
    
  • Xu, Z., et al. (2008). Comparison of extraction methods for quantifying vitamin E from animal tissues. Bioresource Technology. Link

Safety Operating Guide

Operational Guide: Safe Disposal and Management of Rac-Tocol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 119-98-2 | Role: Internal Standard (HPLC/GC) | Focus: Chemical Hygiene & Environmental Stewardship

Part 1: Core Directive & Scientific Context

As a Senior Application Scientist, I often see a critical gap in laboratory workflows: the disconnect between analytical precision and environmental stewardship. We treat Rac-Tocol (2-methyl-2-(4,8,12-trimethyltridecyl)chroman-6-ol) with immense care during extraction and quantification, yet often default to generic "waste bin" mentality post-analysis.

This guide corrects that. It is not just about compliance; it is about experimental causality . How you dispose of this compound affects your lab's contamination baseline, your solvent waste profile, and ultimately, the reproducibility of your trace analysis.

The Physicochemical Reality

This compound is a lipophilic phenolic antioxidant. Its disposal is dictated by its solubility profile and its resistance to aqueous degradation.

PropertyValueOperational Implication
Physical State Viscous Oil / SolutionStickiness leads to high residue in vials; requires triple rinsing.
Lipophilicity (LogP) ~8–9 (Estimated)CRITICAL: Zero water solubility. pouring down drains causes immediate plumbing fouling and bioaccumulation.
Flash Point >100°C (Neat) / < -20°C (in Hexane)If solvated (common commercial form), it is D001 Ignitable Waste .
Reactivity Oxidation SensitiveOld standards form quinones; segregate from strong oxidizers to prevent exothermic degradation in waste drums.

Part 2: Detailed Disposal Protocols

The "RCRA Empty" Protocol (Primary Vials)

This compound is expensive and usually supplied in small ampoules or vials (<100 mg). The most common violation I observe is discarding these vials into "Sharps" or "Glass" trash while they still contain residue.

The Mechanism: Under 40 CFR 261.7, a container is only "RCRA Empty" if specific criteria are met.[1][2][3] Because this compound is viscous, simple pouring is insufficient.

Step-by-Step Procedure:

  • Quantitative Transfer: During your experiment, use a solvent (Hexane or Ethanol) to quantitatively transfer the standard. This is good science (recovery) and good compliance.

  • The Triple Rinse:

    • Add ~1-2 mL of compatible solvent (e.g., Ethanol or Acetone) to the "empty" vial.

    • Cap and vortex for 10 seconds.

    • Decant this rinse into your Organic Solvent Waste container.

    • Repeat 3 times.

  • Defacement: Cross out the label.

  • Final Bin: Only now can the glass vial go into the Glass/Sharps disposal .

Neat Substance Disposal (Expired/Degraded)

If you have a stock of neat this compound that has oxidized (turned dark brown/red), do not throw the vial in the trash.

  • Action: Dissolve the remaining oil in a minimal amount of acetone or ethanol.

  • Destination: Non-Halogenated Organic Waste stream.

  • Why? Incinerators operate best with high-BTU liquid feeds. Solid, sticky oils can clog nozzle feeds in waste processing plants. Solvating it ensures smooth thermal destruction.

HPLC/GC Waste Streams (The Mixed Waste)

Your actual waste output is rarely pure this compound; it is a dilute solution in mobile phases.

  • Scenario A: Normal Phase (Hexane/Isopropanol)

    • Classification: Ignitable (D001).

    • Protocol: Segregate into Non-Halogenated Organic Waste .

  • Scenario B: Reversed Phase (Methanol/Acetonitrile/Water)

    • Classification: Flammable/Toxic solvent mix.

    • Protocol: Segregate into Aqueous/Organic Solvent Waste .

    • Note: Even though this compound is insoluble in water, the high organic modifier content (MeOH/ACN) in your mobile phase keeps it in solution. Do not attempt to precipitate it out; dispose of the entire mixture as chemical waste.

Part 3: Decision Logic & Visualization[1]

The following diagram outlines the decision matrix for this compound waste. It uses a logic-gate approach to prevent common errors, such as drain disposal or improper glass binning.

RacTocol_Disposal Start This compound Waste Source State_Check Physical State? Start->State_Check Liquid_Soln Dilute Solution (HPLC/GC Waste) State_Check->Liquid_Soln Liquid Solid_Neat Neat Oil or Residue in Vial State_Check->Solid_Neat Viscous/Solid Solvent_Check Solvent Type? Liquid_Soln->Solvent_Check Rinse_Check Is Vial Empty? Solid_Neat->Rinse_Check Halo Contains Halogens? (DCM, Chloroform) Solvent_Check->Halo Triple_Rinse Perform Triple Rinse (Solvent -> Waste) Rinse_Check->Triple_Rinse Residue Remains Glass_Bin Defaced Glass/Sharps Bin Rinse_Check->Glass_Bin Already Rinsed (RCRA Empty) NonHalo_Bin Non-Halogenated Organic Waste Halo->NonHalo_Bin No (Hexane, MeOH, ACN) Halo_Bin Halogenated Organic Waste Halo->Halo_Bin Yes Triple_Rinse->NonHalo_Bin Rinsate Triple_Rinse->Glass_Bin Clean Vial

Caption: Decision matrix for segregating this compound waste streams based on physical state and solvent composition, ensuring RCRA compliance.

Part 4: Regulatory Grounding & Safety[1]

Why "Down the Drain" is Never an Option

This compound is classified as Toxic to aquatic life with long-lasting effects (H411) [1].[4] Because it is lipophilic, it passes through standard wastewater treatment plants (WWTP) relatively untouched, eventually partitioning into sludge or aquatic sediment.

  • The Rule: 40 CFR 261.3 prohibits the dilution of hazardous waste to avoid treatment. Pouring it down the drain is a violation of the Clean Water Act and RCRA.

Spill Management

If a neat vial of this compound drops and breaks:

  • Do not use water. Water will bead up and spread the oil.

  • Absorb: Use a clay-based absorbent (vermiculite) or a hydrophobic pad.

  • Solvent Wipe: Wipe the surface with ethanol or hexane to solubilize the sticky residue.

  • Disposal: Place all contaminated sharps and absorbent materials into a sealed Solid Hazardous Waste container.

Storage for Safety

Store this compound at -20°C under inert gas (Nitrogen/Argon) [2]. Proper storage prevents degradation, reducing the volume of "expired" chemical waste you generate. This is the first step of waste minimization (Source Reduction).

References

  • Electronic Code of Federal Regulations (eCFR). (2024). 40 CFR § 261.7 - Residues of hazardous waste in empty containers.[1][2][3] Retrieved from [Link][2][3][4][5][6][7]

  • PubChem. (2024). Compound Summary: Tocol (CAS 119-98-2).[8][9] National Library of Medicine. Retrieved from [Link]

Sources

Navigating the Safe Handling of RAC-TOCOL: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of RAC-TOCOL, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.

Understanding the Hazard Profile of this compound

This compound, a synthetic vitamin E derivative, is a valuable compound in various research applications, including the study of its synergistic interactions with phenolic extracts against cancer cell lines.[1] However, its utility is matched by a significant hazard profile that demands rigorous adherence to safety protocols.

Key Hazards Associated with this compound:

  • Flammability: this compound is a highly flammable liquid and vapor.[1]

  • Health Hazards: It can cause skin irritation, may cause drowsiness or dizziness, and is suspected of damaging fertility or the unborn child.[1] Prolonged or repeated exposure may cause damage to organs.[1] Of critical note, it may be fatal if swallowed and enters the airways.[1]

  • Environmental Hazards: this compound is toxic to aquatic life with long-lasting effects.[1]

A thorough understanding of these risks, as outlined in the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, is the first step in establishing a robust safety culture in your laboratory.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when handling this compound. The following table summarizes the required equipment, tailored to mitigate the specific hazards posed by this compound.

Potential Exposure Required PPE Rationale
Inhalation NIOSH-approved respirator with organic vapor cartridgesTo prevent inhalation of vapors that can cause drowsiness, dizziness, and potential long-term organ damage.[1]
Skin/Body Contact Chemical-resistant gloves (Nitrile or Neoprene), Flame-retardant lab coat, Closed-toe shoesTo protect against skin irritation and prevent absorption.[1] A flame-retardant lab coat is crucial due to the high flammability of this compound.[1]
Eye/Face Contact Chemical splash goggles and face shieldTo protect eyes and face from splashes of the liquid, which can cause irritation.
Ingestion N/A (Procedural controls are primary)Strict prohibition of mouth pipetting and keeping the compound away from food and drink areas are the primary preventative measures.

It is imperative that all personnel are trained on the proper donning, doffing, and maintenance of their assigned PPE. Regular inspection of PPE for any signs of degradation is also a critical practice.

Procedural Guidance: From Receipt to Disposal

A self-validating safety protocol is one where each step is designed to anticipate and neutralize potential risks. The following workflow provides a comprehensive, step-by-step guide for the safe handling of this compound.

RAC_TOCOL_Workflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_spill Emergency Response cluster_disposal Waste Disposal Receipt 1. Receipt Inspect for damage. Verify labeling. Storage 2. Storage Store in a cool, well-ventilated, flammable liquid cabinet. Away from ignition sources. Receipt->Storage Immediate Transfer Prep 3. Preparation Work in a certified chemical fume hood. Handling 4. Handling Use non-sparking tools. Ground/bond containers. Prep->Handling Controlled Environment Spill 5. Spill Response Evacuate non-essential personnel. Use absorbent, non-combustible material. Ventilate area. Waste 6. Waste Collection Collect in a designated, labeled, sealed container. Disposal 7. Disposal Dispose of as hazardous waste via certified channels. Avoid environmental release. Waste->Disposal Follow Regulations

Caption: End-to-end workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Receiving and Inspection: Upon receipt, immediately inspect the container for any signs of damage or leaks. Verify that the label clearly identifies the contents as this compound and displays the appropriate hazard symbols.

  • Storage: Store this compound in a designated flammable liquid storage cabinet.[2] This cabinet should be located in a cool, well-ventilated area, away from heat, sparks, open flames, and any sources of ignition.[1][3] Ensure the container is tightly closed.[1]

  • Preparation for Use: All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Before starting, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Handling and Dispensing:

    • Use only non-sparking tools to prevent ignition of flammable vapors.[1][3]

    • When transferring the liquid, ground and bond all containers and receiving equipment to prevent static discharge.[1][3]

    • Wear the prescribed PPE at all times.[1]

    • Wash hands thoroughly after handling.[1]

  • Spill Response:

    • In the event of a spill, immediately evacuate all non-essential personnel from the area.

    • If safe to do so, eliminate all ignition sources.

    • Contain the spill using a non-combustible absorbent material (e.g., sand, earth).

    • Ventilate the area to disperse vapors.

    • Collect the absorbed material into a designated, sealed container for hazardous waste disposal.

  • Waste Collection: All this compound waste, including contaminated consumables, must be collected in a clearly labeled, sealed, and chemically compatible container.

  • Disposal: Dispose of this compound waste through a certified hazardous waste disposal service in accordance with all local, state, and federal regulations.[5] Avoid release to the environment.[1]

Logical Framework for Safety

The procedural steps outlined above are interconnected and designed to create a system of overlapping safeguards. This logic is visualized in the diagram below.

Safety_Logic cluster_assessment Hazard Identification & Risk Assessment cluster_controls Control Measures cluster_outcome Desired Outcome Hazards This compound Hazards (Flammable, Health, Environmental) Engineering Engineering Controls (Fume Hood, Ventilation) Hazards->Engineering Administrative Administrative Controls (SOPs, Training) Hazards->Administrative PPE Personal Protective Equipment (Gloves, Respirator, Goggles) Hazards->PPE Safe_Handling Safe Laboratory Operation Engineering->Safe_Handling Administrative->Safe_Handling PPE->Safe_Handling

Caption: The hierarchy of controls for mitigating this compound risks.

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you are not only complying with regulatory standards but are also fostering a culture of safety and scientific excellence. This proactive approach to chemical handling is an investment in the well-being of your team and the integrity of your research.

References

  • Guidance on Information Requirements and Chemical Safety Assessment. European Chemicals Agency (ECHA). Available from: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vector Solutions. Available from: [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. Available from: [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. Available from: [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. Available from: [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. Available from: [Link]

  • Handling Contaminated Automotive Refrigerants. US Environmental Protection Agency (EPA). Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.